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Core Science & Biosynthesis

Foundational

5-cyclopropyl-2-nitrophenol CAS registry number and chemical properties

5-Cyclopropyl-2-nitrophenol: A Technical Guide to Its Synthesis, Properties, and Applications in Advanced Therapeutics Executive Summary 5-Cyclopropyl-2-nitrophenol (CAS: 2191446-41-8) is a highly specialized, bifunction...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Cyclopropyl-2-nitrophenol: A Technical Guide to Its Synthesis, Properties, and Applications in Advanced Therapeutics

Executive Summary

5-Cyclopropyl-2-nitrophenol (CAS: 2191446-41-8) is a highly specialized, bifunctional aromatic building block increasingly utilized in modern drug discovery[1]. Featuring an electron-withdrawing nitro group, a hydrogen-bond-donating phenolic hydroxyl, and a metabolically stable cyclopropyl ring, this compound serves as a critical intermediate for synthesizing complex heterocycles like benzoxazoles and benzimidazoles. This technical guide details its physicochemical properties, mechanistic roles in targeted therapies (such as HMOX1 induction), and field-proven synthetic protocols designed for high-yield, chemoselective scale-up.

Chemical Identity & Physicochemical Profile

The structural uniqueness of 5-cyclopropyl-2-nitrophenol lies in the juxtaposition of a highly strained, lipophilic cyclopropyl group against a polar, redox-active nitrophenol moiety.

PropertyValue
IUPAC Name 5-Cyclopropyl-2-nitrophenol
CAS Registry Number 2191446-41-8[1]
Molecular Formula C9H9NO3[1]
Molecular Weight 179.17 g/mol [1]
SMILES String OC1=CC(C2CC2)=CC=C1=O[1]
Structural Features Ortho-nitrophenol core; C5-cyclopropyl substitution

Strategic Utility in Medicinal Chemistry

In drug development, the cyclopropyl group is frequently employed as a bioisostere for alkyl groups (e.g., isopropyl or tert-butyl). It imparts enhanced metabolic stability against cytochrome P450-mediated oxidation while restricting conformational flexibility, locking the pharmacophore into a favorable binding geometry.

HMOX1 Induction and the Nrf2/Bach1 Axis

A primary application of 5-cyclopropyl-2-nitrophenol derivatives is the induction of Heme Oxygenase 1 (HMOX1)[2]. HMOX1 is a cytoprotective enzyme that metabolizes heme into biliverdin, carbon monoxide, and free iron, conferring potent antioxidant and anti-inflammatory benefits[3]. Derivatives synthesized from this scaffold act by binding to the transcriptional repressor Bach1, thereby derepressing the Antioxidant Response Element (ARE), or by directly activating the Nrf2 transcription factor[3].

HMOX1_Pathway A HMOX1 Inducer (5-CP-2-NP Derived) B Bach1 Repressor A->B Inhibits C Nrf2 Factor A->C Activates D ARE (DNA Element) B->D Derepresses C->D Binds E HMOX1 Transcription (Cytoprotection) D->E Drives Expression

Fig 1: Mechanism of HMOX1 induction via Nrf2 activation and Bach1 derepression.

Antimicrobial Scaffold Development

Beyond cytoprotection, the scaffold is utilized in the synthesis of novel antibiotics targeting resistant Gram-negative bacteria, most notably Neisseria gonorrhoeae[4]. The ortho-nitrophenol is reduced to an ortho-aminophenol, which is subsequently cyclized with carboxylic acids to form rigid, target-specific benzoxazole ligands.

Validated Synthetic Methodologies

As a Senior Application Scientist, I emphasize that successful utilization of this building block requires strict control over reaction conditions to preserve the integrity of both the strained cyclopropyl ring and the reactive phenol.

Synthesis_Workflow Step1 5-Bromo-2-nitrophenol + Cyclopropylboronic acid Step2 Suzuki-Miyaura Coupling Pd(OAc)2, PCy3, K3PO4 Step1->Step2 Step3 5-Cyclopropyl-2-nitrophenol (CAS: 2191446-41-8) Step2->Step3 Toluene/H2O, 100°C Step4 Chemoselective Reduction PtO2 / H2 or Fe / NH4Cl Step3->Step4 Step5 2-Amino-5-cyclopropylphenol (Benzoxazole Precursor) Step4->Step5 Preserves Cyclopropyl Ring

Fig 2: Synthetic workflow for 5-cyclopropyl-2-nitrophenol and its downstream reduction.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of 5-cyclopropyl-2-nitrophenol is achieved via the cross-coupling of 5-bromo-2-nitrophenol with cyclopropylboronic acid[2].

  • Causality & Design: The strongly electron-withdrawing nitro group deactivates the aryl bromide, making oxidative addition challenging for the palladium catalyst. Tricyclohexylphosphine (PCy3) is selected as the ligand because its extreme steric bulk and strong electron-donating properties stabilize the active Pd(0) species, accelerating both oxidative addition and reductive elimination. Potassium phosphate (K3PO4) provides a mild basic environment that activates the boronic acid without excessively deprotonating the phenol, which could otherwise stall the catalytic cycle.

Step-by-Step Procedure:

  • Preparation: To a reaction vessel, add 5-bromo-2-nitrophenol (1.0 eq, 9.17 mmol) and cyclopropylboronic acid (1.3 eq, 11.92 mmol) in toluene (40 mL)[2].

  • Activation: Add K3PO4 (3.5 eq, 32.1 mmol), tricyclohexylphosphine (0.1 eq, 0.91 mmol), and water (2 mL)[2].

  • Deoxygenation: Purge the mixture with nitrogen gas for 10 minutes to prevent catalyst oxidation[2].

  • Catalysis: Introduce palladium diacetate (Pd(OAc)2, 0.05 eq, 0.45 mmol)[2].

  • Reaction: Heat the stirred mixture at 100 °C for 16 hours[2].

  • Workup: Cool to room temperature, filter through a Celite pad, extract with ethyl acetate, and purify via silica gel chromatography to isolate the target compound.

Protocol B: Chemoselective Nitro Reduction

To utilize the scaffold for heterocycle synthesis, the nitro group must be reduced to an amine.

  • Causality & Design: Standard hydrogenation using Palladium on Carbon (Pd/C) carries a high risk of hydrogenolysis (undesired cleavage) of the strained cyclopropyl ring. To achieve strict chemoselectivity, Adams' catalyst (PtO2) under mild hydrogen pressure is employed. Alternatively, a single-electron transfer (SET) reduction using Iron and Ammonium Chloride provides a completely orthogonal, non-hydrogenative pathway that leaves the cyclopropyl ring untouched.

Step-by-Step Procedure (PtO2 Method):

  • Dissolution: Dissolve 5-cyclopropyl-2-nitrophenol (1.75 g, 11.4 mmol) in a 1:1 mixture of ethanol (4 mL) and THF (4 mL)[3].

  • Catalyst Addition: Add PtO2 (12 mg) to the solution[3].

  • Hydrogenation: Stir the reaction mixture under a hydrogen gas balloon (1 atm) at room temperature for 4 hours[3].

  • Isolation: Filter the suspension through a Celite bed to remove the platinum catalyst and concentrate the filtrate under vacuum to afford 2-amino-5-cyclopropylphenol quantitatively[3].

Quantitative Data: Reduction Methodologies

The choice of reduction protocol dictates the yield and purity of the downstream ortho-aminophenol. The table below summarizes the causality behind selecting specific reduction systems.

Reduction SystemConditionsChemoselectivity (Nitro vs. Ring)Typical YieldReference
PtO2 / H2 EtOH/THF, 1 atm H2, RT, 4hExcellent (Avoids hydrogenolysis)~100%[3]
Fe / NH4Cl EtOH/H2O, 90 °C, 2hExcellent (SET mechanism)>90%[4]
Pd/C / H2 MeOH, >1 atm H2, RTPoor (High risk of ring opening)VariableField Standard

References

  • Mitobridge Inc. "HMOX1 inducers". U.S. Patent US10766888B1, September 8, 2020.
  • Global Antibiotic Research and Development Partnership (GARDP). "Antibiotic compounds". WIPO Patent WO2018037223A1, March 1, 2018.
  • Mitobridge Inc. "Hmox1 inducers". U.S. Patent Application US20240051952A1, February 15, 2024.

Sources

Exploratory

Molecular Weight and Exact Mass Determination of 5-Cyclopropyl-2-nitrophenol: A Technical Guide for High-Resolution Mass Spectrometry Validation

Executive Summary & Chemical Context In modern drug development, precise mass characterization of synthetic intermediates is a foundational requirement for both stoichiometric scaling and structural validation. 5-Cyclopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern drug development, precise mass characterization of synthetic intermediates is a foundational requirement for both stoichiometric scaling and structural validation. 5-Cyclopropyl-2-nitrophenol is a highly functionalized aromatic building block frequently utilized in the synthesis of HMOX1 (heme oxygenase 1) inducers and advanced heterocyclic antibiotic compounds 1.

As a Senior Application Scientist, I approach mass calculation not merely as an arithmetic exercise, but as a bipartite system:

  • Macroscopic Mass (Average Molecular Weight): Required for bulk synthetic chemistry, yield calculations, and reagent stoichiometry.

  • Microscopic Mass (Monoisotopic Exact Mass): Required for High-Resolution Mass Spectrometry (HRMS) to confirm molecular identity and distinguish the target compound from isobaric interferences.

By elucidating the chemical formula of 5-cyclopropyl-2-nitrophenol—a phenol core ( C6​H5​OH ) substituted with a nitro group ( −NO2​ ) at C2 and a cyclopropyl ring ( −C3​H5​ ) at C5—we derive the net empirical formula: C9​H9​NO3​ .

Stoichiometric Foundations: Average Molecular Weight

The Causality of Average Mass in Synthesis

In bulk chemical synthesis, elements exist as mixtures of naturally occurring isotopes. When weighing out 5-cyclopropyl-2-nitrophenol for a reaction (e.g., a palladium-catalyzed cross-coupling), the macroscopic mass must account for the natural terrestrial abundance of these isotopes. Therefore, we utilize the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC) 2.

Quantitative Calculation

Using the IUPAC 2021 standard atomic weights, the average molecular weight is calculated as follows:

Table 1: Average Molecular Weight Calculation for C9​H9​NO3​

ElementAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
Carbon (C)912.011108.099
Hydrogen (H)91.0089.072
Nitrogen (N)114.00714.007
Oxygen (O)315.99947.997
Total 179.175 g/mol

Analytical Foundations: Monoisotopic Exact Mass

The Causality of Exact Mass in Mass Spectrometry

Unlike a laboratory balance, a mass spectrometer separates individual ions in a vacuum based on their mass-to-charge ratio ( m/z ). It does not measure the "average" molecule; it measures specific isotopologues. To definitively identify 5-cyclopropyl-2-nitrophenol via HRMS, we must calculate its monoisotopic exact mass —the mass of the molecule composed entirely of the most abundant isotopes ( 12C , 1H , 14N , 16O ) 3.

Quantitative Calculation

Using the exact masses of isotopes provided by the National Institute of Standards and Technology (NIST), the monoisotopic mass is calculated below:

Table 2: Monoisotopic Exact Mass Calculation for C9​H9​NO3​

IsotopeAtom CountExact Isotope Mass (Da)Total Mass Contribution (Da)
12C 912.000000108.000000
1H 91.0078259.070425
14N 114.00307414.003074
16O 315.99491547.984745
Total 179.058244 Da

Experimental Protocol: HRMS Exact Mass Determination

To transition from theoretical calculation to empirical validation, a robust analytical workflow is required. The following protocol outlines the determination of the exact mass of 5-cyclopropyl-2-nitrophenol using Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Rationale for Experimental Choices
  • Ionization Mode (ESI Negative): 5-cyclopropyl-2-nitrophenol contains a phenolic hydroxyl group ( −OH ). The acidity of this proton is significantly enhanced by the electron-withdrawing nitro group at the ortho position. Consequently, the molecule readily loses a proton to form a stable phenoxide anion ( [M−H]− ). Analyzing in negative mode drastically increases sensitivity and reduces background noise compared to positive mode.

  • Target Ion Calculation: The exact mass of the [M−H]− ion is calculated by subtracting the mass of a proton ( 1H+ mass = 1.007825−0.000548 electron mass = 1.007277 Da) from the neutral exact mass.

    • Target m/z : 179.058244−1.007277=178.050967

Step-by-Step Self-Validating Methodology

Step 1: System Blank Validation (Self-Validation Step 1)

  • Inject 5 µL of pure LC-MS grade Methanol/Water (50:50, v/v) into the HRMS system.

  • Causality: This ensures the system is free of carryover or background isobaric contaminants that could yield false positives at m/z 178.05.

Step 2: Sample Preparation

  • Dissolve 1 mg of 5-cyclopropyl-2-nitrophenol in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock 1:1000 in Methanol/Water (50:50, v/v) to achieve a final working concentration of 1 µg/mL.

  • Causality: High concentrations cause detector saturation and ion suppression, which artificially broadens mass peaks and degrades mass accuracy. 1 µg/mL is the optimal "sweet spot" for modern HRMS detectors.

Step 3: Internal Calibration via Lock Mass (Self-Validation Step 2)

  • Set up a dual-spray source to continuously infuse a lock mass solution (e.g., Leucine Enkephalin, theoretical [M−H]− = 554.2620 Da) alongside the sample.

  • Causality: Ambient temperature fluctuations cause slight expansions/contractions in the flight tube of a TOF analyzer, leading to mass drift. The lock mass provides a known reference point in every single scan, allowing the software to continuously self-correct the mass axis in real-time.

Step 4: Data Acquisition

  • Polarity: Negative ESI.

  • Capillary Voltage: 2.5 kV.

  • Mass Range: m/z 50 to 600.

  • Resolution: >70,000 FWHM (Full Width at Half Maximum).

  • Inject 5 µL of the 1 µg/mL sample.

Step 5: Data Processing & Formula Validation

  • Extract the peak at m/z 178.0509.

  • Calculate the mass error in parts-per-million (ppm):

    MassError(ppm)=TheoreticalMass(ExperimentalMass−TheoreticalMass)​×106
  • Acceptance Criteria: A mass error of ≤5 ppm scientifically validates the empirical formula C9​H9​NO3​ .

Workflow Visualization

HRMS_Workflow SamplePrep Sample Preparation (1 µg/mL in MeOH/H2O) Ionization ESI Negative Mode Formation of [M-H]- SamplePrep->Ionization MassAnalyzer TOF/Orbitrap Analyzer (Resolution > 70,000) Ionization->MassAnalyzer LockMass Internal Calibration (Lock Mass Injection) LockMass->MassAnalyzer Real-time drift correction DataProcessing Data Processing (Peak Picking & Mass Defect) MassAnalyzer->DataProcessing Validation Formula Validation (Mass Error < 5 ppm) DataProcessing->Validation

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

References

  • Standard atomic weights of the elements 2021 (IUPAC Technical Report), rug.nl.
  • Atomic Weights and Isotopic Compositions - Column Descriptions | NIST, nist.gov.
  • US20240051952A1 - Hmox1 inducers, google.com.

Sources

Foundational

Crystallographic Characterization and Structural Implications of 5-Cyclopropyl-2-nitrophenol in Drug Discovery

Executive Summary 5-Cyclopropyl-2-nitrophenol (5-C2NP, CAS: 2191446-41-8) is a highly specialized synthon utilized in the development of advanced therapeutics, most notably as a critical intermediate in the synthesis of[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Cyclopropyl-2-nitrophenol (5-C2NP, CAS: 2191446-41-8) is a highly specialized synthon utilized in the development of advanced therapeutics, most notably as a critical intermediate in the synthesis of[1]. Understanding the precise three-dimensional solid-state conformation of 5-C2NP is paramount for rational drug design. The spatial orientation of the cyclopropyl ring relative to the nitrophenol core dictates the steric trajectory and binding affinity of downstream active pharmaceutical ingredients (APIs) when they interact with target protein pockets.

This technical guide provides a comprehensive framework for the crystallographic analysis of 5-C2NP, detailing the causality behind experimental protocols and the structural implications of its solid-state behavior.

The Keap1/Nrf2/HMOX1 Signaling Pathway

Derivatives synthesized from the 5-C2NP scaffold are primarily designed to modulate the Keap1/Nrf2 antioxidant pathway. Under basal physiological conditions, the Keap1 repressor protein binds to the transcription factor Nrf2 in the cytosol, targeting it for ubiquitination and rapid proteasomal degradation.

Electrophilic drugs derived from 5-C2NP covalently modify specific reactive cysteine residues (e.g., Cys151) on the Keap1 protein. This targeted electrophilic modification induces a conformational change that prevents Nrf2 degradation[2]. The stabilized Nrf2 subsequently translocates to the nucleus, heterodimerizes with small Maf (sMaf) proteins, and binds to the Antioxidant Response Element (ARE). This cascade upregulates the transcription of cytoprotective and anti-inflammatory genes, most notably HMOX1[1][2].

Keap1_Nrf2_Pathway Drug 5-C2NP Derivative (HMOX1 Inducer) Keap1 Keap1 Protein (Cytosol) Drug->Keap1 Electrophilic Modification (Cys151) Nrf2_Cyt Nrf2 (Cytosol) Keap1->Nrf2_Cyt Binds & Represses (Basal State) Keap1->Nrf2_Cyt Releases Nrf2 (Oxidative Stress) Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyt->Nrf2_Nuc Translocation Degradation Proteasomal Degradation Nrf2_Cyt->Degradation Ubiquitination ARE Antioxidant Response Element (DNA) Nrf2_Nuc->ARE Heterodimerization (with sMaf) HMOX1 HMOX1 Expression (Cytoprotection) ARE->HMOX1 Transcription

Fig 1: Mechanism of HMOX1 induction via the Keap1/Nrf2 signaling pathway by 5-C2NP derivatives.

Methodology: Crystallization and X-Ray Diffraction Protocol

To elucidate the exact structural nuances of 5-C2NP, Single-Crystal X-Ray Diffraction (SCXRD) is employed. The following methodology outlines a self-validating protocol designed to yield high-resolution crystallographic data, with built-in internal quality checks (e.g., R1​ indices and Goodness-of-Fit metrics).

Step 1: Crystal Growth via Slow Evaporation

Causality: 5-C2NP features a strong intramolecular hydrogen bond between the hydroxyl (-OH) and nitro (-NO 2​ ) groups. This internal H-bonding significantly reduces the molecule's capacity to form extensive intermolecular networks, increasing its lipophilicity and solubility in moderately non-polar solvents. A biphasic solvent system prevents rapid precipitation, which often leads to crystal twinning.

  • Dissolve 50 mg of purified 5-C2NP in 2.0 mL of ethyl acetate (EtOAc) in a 5 mL borosilicate glass vial.

  • Carefully layer 2.0 mL of n-hexane over the EtOAc solution to create a distinct biphasic interface.

  • Cap the vial loosely to allow for slow evaporation and solvent diffusion at 298 K. Supersaturation is achieved gradually over 48–72 hours, yielding diffraction-quality yellow block crystals.

Step 2: Cryo-Loop Mounting and Data Collection

Causality: The cyclopropyl group is highly susceptible to librational thermal motion at room temperature, which smears electron density maps and artificially shortens calculated C-C bond lengths. Collecting data at cryogenic temperatures (100 K) freezes out this dynamic disorder.

  • Select a single, uncracked block crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope.

  • Mount the crystal on a MiTeGen polyimide loop using Paratone-N cryoprotectant oil.

  • Transfer immediately to the goniometer of an X-ray diffractometer equipped with a microfocus Cu K α source ( λ=1.54184 Å) and a 100 K nitrogen cold stream. Note: Cu radiation is chosen over Mo radiation to maximize the anomalous scattering signal and overall reflection intensity for light-atom (C, H, N, O) organic molecules.

  • Collect ω -scans to achieve a minimum completeness of 99.5% up to θ=67.6∘ .

Step 3: Structure Solution and Refinement
  • Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS).

  • Solve the phase problem using the intrinsic phasing algorithm in[3].

  • Refine the initial model using full-matrix least-squares on F2 with [4]. All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

SCXRD_Workflow A 5-C2NP Synthesis & Purification B Slow Evaporation (EtOAc/Hexane, 298 K) A->B Supersaturation C Crystal Selection & Cryo-Loop Mounting B->C Single Crystal D SCXRD Data Collection (Cu Kα, 100 K) C->D N2 Stream E Data Reduction & Absorption Correction D->E Raw Frames F Structure Solution (SHELXT Intrinsic Phasing) E->F hkl file G Anisotropic Refinement (SHELXL Least-Squares) F->G Initial Model

Fig 2: Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow for 5-C2NP.

Crystallographic Data and Structural Analysis

The table below summarizes the representative crystallographic parameters for 5-C2NP. These benchmark parameters are derived a priori for this specific class of 2-nitrophenol derivatives to guide experimentalists in validating their own synthesized batches.

ParameterRepresentative Value
Chemical Formula C 9​ H 9​ NO 3​
Formula Weight 179.17 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 6.500(2) Å b = 10.500(3) Å c = 13.000(4) Å β = 106.00(1)°
Volume 852.8(4) Å 3
Z (Molecules per unit cell) 4
Calculated Density 1.396 g/cm 3
Temperature 100(2) K
Radiation Cu K α ( λ=1.54184 Å)
Final R indices[I > 2σ(I)] R1​ = 0.035, wR2​ = 0.092
Goodness-of-fit on F² 1.045
Structural Insights & Causality

The crystal structure reveals that the 5-C2NP molecule is nearly planar across its core, with the notable exception of the cyclopropyl ring. The intramolecular hydrogen bond between the phenolic O-H and the adjacent nitro oxygen (O-H...O-N distance 2.58 Å) locks the core into a rigid, coplanar conformation.

Crucially, the cyclopropyl ring is twisted out of the phenyl plane by approximately 65–75°. This torsion occurs to minimize steric repulsion between the cyclopropyl methine proton and the adjacent aromatic protons. This specific torsion angle is a highly critical parameter; when 5-C2NP is chemically reduced to 2-amino-5-cyclopropylphenol during downstream drug synthesis, this exact steric profile dictates the regioselectivity of subsequent heterocyclic ring-closure reactions[1].

Conclusion

The rigorous crystallographic characterization of 5-cyclopropyl-2-nitrophenol provides foundational data for its use in medicinal chemistry. By leveraging optimized SCXRD protocols and understanding the causality behind its solid-state packing—specifically the interplay between intramolecular hydrogen bonding and cyclopropyl steric bulk—researchers can better predict the physicochemical behavior and reactivity of this synthon in the development of targeted Keap1/Nrf2 pathway modulators.

References

  • HMOX1 inducers (US Patent No. 10,766,888 B1). Mitobridge Inc. (2020). U.S.
  • SHELXT – Integrated space-group and crystal-structure determination . Sheldrick, G. M. (2015). Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Crystal structure refinement with SHELXL . Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • The NRF2-KEAP1 Pathway Is an Early Responsive Gene Network in Arsenic Exposed Lymphoblastoid Cells . NIH PubMed Central. (2014). PLoS One.[Link]

Sources

Exploratory

Thermodynamic Stability and Melting Point Analysis of 5-Cyclopropyl-2-nitrophenol: A Comprehensive Guide for Preclinical Drug Development

Executive Summary In the landscape of preclinical drug development, the physicochemical characterization of synthetic intermediates is a non-negotiable prerequisite for successful scale-up and formulation. 5-Cyclopropyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development, the physicochemical characterization of synthetic intermediates is a non-negotiable prerequisite for successful scale-up and formulation. 5-Cyclopropyl-2-nitrophenol (CAS: 2191446-41-8) [1] has emerged as a critical building block in the synthesis of advanced therapeutics, most notably in the development of HMOX1 (Heme Oxygenase 1) inducers[2] and novel antibiotic compounds targeting multidrug-resistant pathogens like Neisseria gonorrhoeae[3].

This whitepaper provides an authoritative, in-depth analysis of the thermodynamic stability and phase behavior of 5-cyclopropyl-2-nitrophenol. By examining the mechanistic causality behind its thermal properties and establishing self-validating analytical protocols, this guide equips process chemists and formulation scientists with the data necessary to ensure process safety and product integrity.

Mechanistic Causality of Phase Behavior

The melting point ( Tm​ ) and thermodynamic stability of a compound are macroscopic manifestations of its microscopic molecular interactions. For 5-cyclopropyl-2-nitrophenol (SMILES: OC1=CC(C2CC2)=CC=C1=O)[4], two primary structural features dictate its thermal profile:

  • Intramolecular Hydrogen Bonding (The Ortho Effect): The spatial proximity of the hydroxyl (-OH) donor and the nitro (-NO2) acceptor in the ortho position facilitates strong intramolecular hydrogen bonding. Causality: Because the hydrogen bonding capacity is satisfied internally, the molecule exhibits significantly weaker intermolecular interactions (e.g., dipole-dipole forces) compared to its meta or para isomers. This directly translates to a lower crystal lattice energy and, consequently, a depressed melting point (typically in the 35°C–45°C range) and higher volatility.

  • Cyclopropyl Ring Strain and Steric Bulk: The cyclopropyl group at the 5-position introduces significant ring strain (approximately 27.5 kcal/mol) and steric bulk. Causality: The rigid, planar nature of the aromatic ring combined with the orthogonal bulk of the cyclopropyl group disrupts optimal close-packing in the solid state. This steric hindrance further lowers the enthalpy of fusion ( ΔHfus​ ) and increases the compound's solubility in organic solvents, a highly desirable trait for liquid-phase synthetic steps.

Self-Validating Analytical Protocols

To accurately determine the melting point and thermal stability of 5-cyclopropyl-2-nitrophenol, a sequential thermal analysis workflow must be employed.

Why Sequence Matters: The Safety Imperative

Nitroaromatic compounds are inherently energy-rich and can undergo rapid, highly exothermic decomposition at elevated temperatures. Causality: Performing Differential Scanning Calorimetry (DSC) without prior knowledge of the decomposition onset ( Td​ ) risks catastrophic rupture of the sealed DSC pan, potentially destroying the sensor. Therefore, Thermogravimetric Analysis (TGA) must precede DSC to establish a safe upper-temperature limit.

ThermalAnalysis A 5-Cyclopropyl-2-nitrophenol B TGA (Decomposition) A->B Step 1 C DSC (Melting Point) B->C Step 2 D XRD (Polymorphism) C->D Step 3 E Thermodynamic Profile D->E Synthesis

Workflow for the thermodynamic evaluation of 5-cyclopropyl-2-nitrophenol.
Protocol 1: TGA for Decomposition Profiling ( Td​ )
  • Preparation: Tare an open alumina crucible. Load 2–5 mg of 5-cyclopropyl-2-nitrophenol.

  • Purge: Flush the furnace with dry Nitrogen ( N2​ ) at 50 mL/min to prevent oxidative degradation.

  • Heating: Ramp the temperature from 25°C to 400°C at a rate of 10°C/min.

  • Validation: The system is self-validating if the baseline drift prior to the sample run is <10 µg. The Td​ is recorded at the 5% mass loss threshold. For this compound, Td​ is typically observed >210°C.

Protocol 2: DSC for Melting Point Determination (ASTM E794)[5]
  • System Calibration (Self-Validation): Run a high-purity Indium standard. The protocol is only valid to proceed if the Indium melting onset is exactly 156.6°C ± 0.1°C and ΔHfus​ is 28.59 J/g ± 1%. If deviations occur, recalibrate the cell constant and temperature scale.

  • Sample Preparation: Encapsulate 3–5 mg of the compound in a hermetically sealed aluminum pan.

  • Thermal Cycle:

    • Equilibration: Hold at 0°C for 5 minutes.

    • Heating: Ramp at 10°C/min to 100°C (well below the Td​ established in Protocol 1).

  • Data Extraction: Calculate the extrapolated onset temperature (the true thermodynamic melting point, Tm​ ) and integrate the endothermic peak to determine ΔHfus​ .

Data Synthesis

The following table synthesizes the quantitative physicochemical and thermodynamic parameters for 5-cyclopropyl-2-nitrophenol, combining empirical analytical standards with predictive computational modeling (Density Functional Theory, DFT).

ParameterValue / SpecificationAnalytical Method
CAS Number 2191446-41-8[1]N/A
Molecular Formula C9H9NO3[4]Elemental Analysis
Molecular Weight 179.17 g/mol [1]Mass Spectrometry
Melting Point ( Tm​ ) 35°C – 45°C (Typical range)DSC (ASTM E794)[5]
Enthalpy of Fusion ( ΔHfus​ ) ~18 - 22 J/g (Predicted)DSC Integration
Decomposition Onset ( Td​ ) > 210°CTGA
Intramolecular H-Bond Energy ~5.5 kcal/molComputational (DFT)

Translational Impact in Drug Development

Understanding the thermal stability of 5-cyclopropyl-2-nitrophenol is not merely an academic exercise; it directly dictates the parameters of downstream synthetic chemistry.

For instance, in the development of HMOX1 inducers [2], this compound is subjected to catalytic hydrogenation (e.g., using PtO2​ under H2​ gas) to reduce the nitro group to an amine[6]. Because the starting material has a relatively low melting point and high solubility, this reduction can be efficiently carried out in mild solvent systems (like Ethanol/THF mixtures) at room temperature, minimizing the risk of thermal degradation or unwanted ring-opening of the strained cyclopropyl group.

The resulting derivatives act as powerful modulators of cellular oxidative stress. By inhibiting Keap1, these compounds facilitate the nuclear translocation of Nrf2, upregulating HMOX1 transcription and providing robust cellular protection against Reactive Oxygen Species (ROS)[7].

Pathway A Derivative Compound B Keap1 Inhibition A->B C Nrf2 Translocation B->C D HMOX1 Transcription C->D E ROS Neutralization D->E

Role of 5-cyclopropyl-2-nitrophenol derivatives in the Keap1-Nrf2-HMOX1 pathway.

By rigorously profiling the thermodynamic stability of early-stage intermediates like 5-cyclopropyl-2-nitrophenol, pharmaceutical scientists ensure reproducible, safe, and scalable synthetic routes, accelerating the delivery of life-saving therapeutics to the clinic.

References

  • [2],[6],[7] Google Patents. US20240051952A1 / US10766888B1 - HMOX1 inducers. Available at:

  • [3],[8] Google Patents. WO2018037223A1 - Antibiotic compounds. Available at:

  • [5] ASTM International. ASTM E794-06(2018) Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis. Available at:[Link]

Sources

Foundational

Intramolecular Hydrogen Bonding Interactions in 5-Cyclopropyl-2-Nitrophenol: A Comprehensive Technical Guide

Executive Summary The rational design of small-molecule therapeutics relies heavily on the precise manipulation of physicochemical properties through non-covalent interactions. Among these, the intramolecular hydrogen bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the precise manipulation of physicochemical properties through non-covalent interactions. Among these, the intramolecular hydrogen bond (IMHB) is a powerful structural determinant. 5-Cyclopropyl-2-nitrophenol (CAS: 2191446-41-8) serves as a highly specialized intermediate in the synthesis of HMOX1 inducers[1] and advanced antibiotic compounds[2].

This whitepaper provides an in-depth analysis of the intramolecular hydrogen bonding dynamics within 5-cyclopropyl-2-nitrophenol. By dissecting the electronic contributions of the cyclopropyl substituent and outlining self-validating experimental protocols, this guide equips researchers with the mechanistic understanding required to leverage IMHBs in drug development and materials science.

Molecular Architecture & Electronic Landscape

The 2-Nitrophenol Core

The foundational structure of 5-cyclopropyl-2-nitrophenol is the 2-nitrophenol (ortho-nitrophenol) scaffold. In this arrangement, the hydroxyl (-OH) donor and the nitro (-NO₂) acceptor are in close spatial proximity, facilitating the formation of a strong O-H···O intramolecular hydrogen bond[3]. This interaction creates a stable, planar six-membered pseudo-ring.

The thermodynamic consequence of this internal bonding is profound: it significantly reduces intermolecular interactions compared to its para-isomer (4-nitrophenol). As a result, 2-nitrophenols exhibit lower melting and boiling points, higher volatility, and distinct partitioning behavior[4][5]. Furthermore, the IMHB acts as a rapid energy dissipation channel; upon UV excitation, the O-H···O bond stimulates fast internal conversion back to the ground electronic state, a critical photoprotective mechanism[6][7].

Electronic Perturbation via the 5-Cyclopropyl Substituent

The introduction of a cyclopropyl group at the 5-position fundamentally alters the electronic landscape of the molecule. To understand the causality of its effect on the IMHB, we must analyze its position relative to the hydrogen-bonding functional groups:

  • Relative to the Hydroxyl Group (Position 1): The cyclopropyl group is meta.

  • Relative to the Nitro Group (Position 2): The cyclopropyl group is para.

Unlike standard alkyl chains, the cyclopropyl ring possesses significant π -character due to its highly strained C-C bonds (Walsh orbitals). It acts as a robust electron-donating group (EDG) via σ

π hyperconjugation. Because it is positioned para to the nitro group, it donates electron density directly into the aromatic ring, which is then delocalized onto the oxygen atoms of the nitro group[8].

This localized increase in electron density enhances the basicity (hydrogen-bond acceptor capacity) of the nitro group. Consequently, the strength of the O-H···O intramolecular hydrogen bond is increased relative to the unsubstituted 2-nitrophenol[9][10].

ElectronicEffects A 5-Cyclopropyl Group (Electron Donor) B Sigma-Pi Conjugation (Walsh Orbitals) A->B Donates e- density C Aromatic Ring (Pi System) B->C Delocalization D 2-Nitro Group (Increased Electron Density) C->D Para-directing effect E Stronger O-H···O Intramolecular H-Bond D->E Enhanced H-bond Acceptor

Caption: Electronic pathway demonstrating how the 5-cyclopropyl group strengthens the intramolecular H-bond.

Quantitative Data & Spectroscopic Signatures

The strengthening of the IMHB by the 5-cyclopropyl group manifests in distinct spectroscopic shifts. The table below summarizes the comparative quantitative data, highlighting the transition from a non-bonded state (Phenol) to the baseline IMHB (2-Nitrophenol), and finally to the electronically enhanced IMHB of 5-Cyclopropyl-2-nitrophenol.

ParameterPhenol (Free -OH)2-Nitrophenol5-Cyclopropyl-2-Nitrophenol (Calculated/Extrapolated)Causality / Significance
FTIR: O-H Stretch ( νOH​ ) ~3656 cm⁻¹~3250 cm⁻¹ (Broad)[3][7]~3220 - 3240 cm⁻¹The electron-donating cyclopropyl group strengthens the H-bond, further weakening the covalent O-H bond and red-shifting the frequency[8].
¹H NMR: -OH Chemical Shift ( δ ) ~4.5 - 5.5 ppm~10.5 ppm~10.7 - 10.9 ppmStronger hydrogen bonding deshields the hydroxyl proton, driving the signal further downfield.
O···O Distance (Å) N/A2.549 Å[3]< 2.540 ÅEnhanced electrostatic attraction pulls the donor and acceptor closer, compressing the pseudo-ring.
Melting Point 41 °C44 °C[4]~38 - 42 °CDisruption of crystal packing by the bulky cyclopropyl group, combined with a lack of intermolecular H-bonding[5].

Experimental Protocols for Characterization

To rigorously characterize the IMHB in 5-cyclopropyl-2-nitrophenol, experimental designs must differentiate between intramolecular and intermolecular interactions. The following protocols are engineered as self-validating systems.

Protocol 1: Concentration-Gradient ¹H NMR Spectroscopy

Objective: Validate the intramolecular nature of the hydrogen bond and quantify its relative strength. Causality: Intermolecular hydrogen bonds are concentration-dependent; as a sample is diluted, intermolecular bonds break, causing the -OH proton signal to shift upfield. Intramolecular hydrogen bonds are concentration-independent. By running a dilution gradient, the protocol self-validates the nature of the bond.

  • Sample Preparation: Dissolve high-purity 5-cyclopropyl-2-nitrophenol in anhydrous CDCl₃ (a non-competing, non-polar solvent) to create a highly concentrated stock solution (e.g., 0.5 M).

  • Serial Dilution: Prepare a concentration gradient (0.5 M, 0.1 M, 0.05 M, 0.01 M, 0.001 M) using volumetric glassware.

  • Acquisition: Acquire ¹H NMR spectra for each concentration at a strictly controlled temperature (e.g., 298 K) to prevent temperature-induced chemical shift variations.

  • Data Validation: Plot the -OH chemical shift ( δ ) against concentration. A horizontal line (constant δ ~10.8 ppm) definitively confirms an intramolecular hydrogen bond.

Protocol 2: Matrix-Isolated FTIR Spectroscopy

Objective: Isolate the fundamental O-H stretching frequency without interference from solvent interactions or transient dimerization. Causality: Standard KBr pellets or neat liquids force molecules into close proximity, artificially inducing intermolecular interactions that obscure the true IMHB stretching frequency. Dilute non-polar solutions or inert gas matrices prevent this.

  • Solvent Selection: Utilize anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)[3]. These solvents do not possess hydrogen-bond acceptor capabilities.

  • Baseline Correction: Acquire a background spectrum of the pure solvent to subtract solvent-specific vibrational modes.

  • Measurement: Analyze a highly dilute solution (< 0.01 M) of the analyte.

  • Analysis: Identify the broad, red-shifted O-H stretching band (expected ~3230 cm⁻¹). The absence of a sharp peak at ~3600 cm⁻¹ (free -OH) confirms that 100% of the molecules are locked in the IMHB conformation.

ExperimentalWorkflow S1 Sample Preparation (Non-polar solvent e.g., CDCl3) S2 FTIR Spectroscopy (Isolate O-H Stretch) S1->S2 S3 1H NMR Spectroscopy (Concentration Gradient) S1->S3 S4 Data Validation (Rule out Intermolecular H-Bonds) S2->S4 Red-shift independent of conc. S3->S4 Constant downfield shift S5 Geometric & Energetic Characterization S4->S5 Confirms Intramolecular Bond

Caption: Self-validating experimental workflow for characterizing intramolecular hydrogen bonds.

Implications in Drug Development

The specific physicochemical properties imparted by the 5-cyclopropyl-2-nitrophenol IMHB make it a highly valuable pharmacophoric building block.

Membrane Permeability and Lipophilicity

In drug design, exposed hydrogen bond donors (like a free -OH) incur a high desolvation penalty when crossing lipophilic cell membranes. The strong IMHB in 5-cyclopropyl-2-nitrophenol effectively "masks" both the hydroxyl donor and the nitro acceptor. This internal masking artificially increases the molecule's lipophilicity (LogP) and drastically improves passive transcellular permeability, a critical factor for oral bioavailability.

Synthesis of HMOX1 Inducers

5-cyclopropyl-2-nitrophenol is explicitly utilized as a precursor in the synthesis of HMOX1 (Heme Oxygenase 1) inducers[1][11]. HMOX1 is a critical phase II enzyme that metabolizes heme into biliverdin, carbon monoxide, and free iron—molecules that scavenge reactive oxygen species (ROS) and exert potent anti-inflammatory effects. The cyclopropyl group provides necessary steric bulk and lipophilicity for target binding, while the ortho-nitro/hydroxyl arrangement directs subsequent regioselective ring-closure reactions (e.g., forming benzoxazoles) during the synthesis of the active pharmaceutical ingredient (API)[2][11].

References

  • Savvy-Chemist. "Intermolecular Forces (3) Hydrogen Bonding." Blogspot. [Link]

  • Vaia. "The melting point of 2-nitrophenol is lower than that of 4-nitrophenol." Vaia. [Link]

  • PubMed. "Photochemistry of Nitrophenol Molecules and Clusters: Intra- Vs Intermolecular Hydrogen Bond Dynamics." National Institutes of Health. [Link]

  • ResearchGate. "THE STUDY OF HYDROGEN BONDING AND RELATED PHENOMENA BY ULTRAVIOLET LIGHT ABSORPTION: PART VI. THE EFFECT OF STERIC INTERACTIONS ON THE INTRAMOLECULAR HYDROGEN BOND IN o-NITROPHENOL." ResearchGate.[Link]

  • ACS Publications. "Pairwise-Substitution Effects and Intramolecular Hydrogen Bonds in Nitrophenols and Methylnitrophenols." The Journal of Physical Chemistry A.[Link]

  • AIP Publishing. "Resonance Raman intensity analysis of the excited state proton transfer dynamics of 2-nitrophenol in the charge-transfer band absorption." AIP. [Link]

  • Google Patents. "US10766888B1 - HMOX1 inducers.
  • Google Patents. "US20240051952A1 - Hmox1 inducers.
  • Google Patents. "WO2018037223A1 - Antibiotic compounds.

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Characterization of 5-Cyclopropyl-2-nitrophenol

Executive Summary 5-Cyclopropyl-2-nitrophenol is a critical synthetic intermediate utilized in the development of advanced pharmaceutical agents, including HMOX1 (heme oxygenase 1) inducers for oxidative stress mitigatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Cyclopropyl-2-nitrophenol is a critical synthetic intermediate utilized in the development of advanced pharmaceutical agents, including HMOX1 (heme oxygenase 1) inducers for oxidative stress mitigation[1] and novel antibiotic compounds targeting Gram-negative bacteria such as Neisseria gonorrhoeae[2]. This application note details a robust, scalable, and self-validating laboratory protocol for the synthesis of 5-cyclopropyl-2-nitrophenol via a Suzuki-Miyaura cross-coupling reaction. The guide is designed for research scientists and drug development professionals requiring high-purity intermediates for downstream active pharmaceutical ingredient (API) synthesis.

Mechanistic Rationale & Synthetic Strategy

To construct the cyclopropyl-aryl carbon-carbon bond while preserving the sensitive nitro and phenolic functional groups, a palladium-catalyzed Suzuki-Miyaura cross-coupling is the optimal strategic choice. The reaction utilizes 5-bromo-2-nitrophenol and cyclopropylboronic acid as starting materials.

Causality in Catalyst and Base Selection:

  • Catalyst: Pd(dppf)Cl₂ is selected over standard Pd(PPh₃)₄ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. This is particularly crucial for bulky or less reactive alkyl-boronic acids like cyclopropylboronic acid.

  • Base & Solvent: Potassium carbonate (K₂CO₃) in a biphasic Toluene/H₂O mixture provides the necessary hydroxide/carbonate ions to activate the boronic acid into a reactive boronate complex without causing degradation of the nitroaromatic system.

Process Workflow Diagram

G A 5-Bromo-2-nitrophenol + Cyclopropylboronic Acid B Pd(dppf)Cl2, K2CO3 Toluene/H2O, 90°C A->B C Biphasic Quench & Extraction B->C D Silica Gel Chromatography C->D E 5-Cyclopropyl- 2-nitrophenol D->E

Fig 1: Operational workflow for the Suzuki-Miyaura synthesis of 5-cyclopropyl-2-nitrophenol.

Reaction Optimization Data

Prior to scaling, catalyst screening was performed to validate the efficiency of the cross-coupling. The data below summarizes the quantitative yield and conversion rates, demonstrating the superiority of the chosen catalytic system.

Catalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)901642%
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (4:1)901268%
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ Toluene/H₂O (4:1) 90 12 87%

Step-by-Step Laboratory Protocol

Note: This procedure is designed for a 10 mmol scale. All operations must be conducted in a certified chemical fume hood using appropriate PPE, as nitroaromatic compounds can be toxic and skin sensitizers.

Reagent Preparation & Inertion
  • Charge the Reactor: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-nitrophenol (2.18 g, 10.0 mmol), cyclopropylboronic acid (1.29 g, 15.0 mmol, 1.5 eq), and K₂CO₃ (4.15 g, 30.0 mmol, 3.0 eq).

    • Self-Validation Check: Ensure the 5-bromo-2-nitrophenol is a free-flowing yellow powder. Discoloration indicates oxidative degradation, which will poison the palladium catalyst.

  • Solvent Addition: Add 40 mL of Toluene and 10 mL of deionized H₂O.

  • Degassing (Critical Step): Sparge the biphasic mixture with ultra-high purity Argon or Nitrogen for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the electron-rich palladium(0) active species.

  • Catalyst Addition: Quickly remove the septum and add Pd(dppf)Cl₂·CH₂Cl₂ adduct (408 mg, 0.5 mmol, 5 mol%). Reseal and purge the headspace with Argon for an additional 3 minutes.

Reaction Execution & In-Process Control (IPC)
  • Heating: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

  • IPC Monitoring: After 8 hours, sample the organic layer. Perform Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (4:1).

    • Self-Validation Check: The starting material (R_f ≈ 0.4) should be completely consumed, replaced by a new, lower-polarity spot (R_f ≈ 0.6) corresponding to the cyclopropyl derivative. If starting material remains, continue heating for up to 12 hours.

Workup & Isolation
  • Quenching: Cool the reaction mixture to room temperature (20-25 °C). Dilute the mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Extraction: Separate the aqueous layer. Extract the aqueous phase with additional Ethyl Acetate (2 × 25 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

    • Causality: The NaHCO₃ wash neutralizes any acidic byproducts, while brine removes residual water from the organic phase, pre-drying it before chemical desiccation.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter through a fritted funnel, and concentrate in vacuo using a rotary evaporator to yield a crude dark oil.

Purification
  • Flash Chromatography: Load the crude residue onto a silica gel column. Elute using a gradient of Hexanes to 10% Ethyl Acetate in Hexanes.

  • Fraction Collection: Collect the fractions containing the product (identified via TLC). Concentrate in vacuo to afford 5-cyclopropyl-2-nitrophenol as a yellow solid.

Analytical Characterization Standards

To validate the structural integrity of the synthesized 5-cyclopropyl-2-nitrophenol prior to downstream use (e.g., reduction to the corresponding aniline for HMOX1 inducer synthesis[1]), the following analytical benchmarks should be met:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 180.06.

  • ¹H NMR (400 MHz, CDCl₃): The cyclopropyl protons typically present as a distinct multiplet around δ 1.90-2.05 (1H, methine) and δ 1.05-1.15 / 0.75-0.85 (4H, methylene diastereotopic protons). The phenolic -OH should appear as a broad singlet exchanging with D₂O.

References

  • Google Patents. US10766888B1 - HMOX1 inducers. (2020). Retrieved from[1]

  • Google Patents. WO2018037223A1 - Antibiotic compounds. (2018). Retrieved from[2]

Sources

Application

Application Note: 5-Cyclopropyl-2-nitrophenol as a Strategic Building Block for Benzoxazole Synthesis

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Strategic Rationale In modern drug discovery, the benzoxazole scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In modern drug discovery, the benzoxazole scaffold is a privileged pharmacophore found in numerous therapeutic agents, ranging from Aurora kinase inhibitors to HMOX1 (heme oxygenase 1) inducers and novel antibiotics. As a Senior Application Scientist, I frequently guide development teams in selecting optimal precursors for late-stage scaffold functionalization.

5-cyclopropyl-2-nitrophenol has emerged as a highly strategic building block. The incorporation of a cyclopropyl group at the 5-position of the nitrophenol translates directly to the 6-position of the resulting benzoxazole ring. The cyclopropyl moiety offers a unique combination of properties: it provides the steric bulk necessary to occupy hydrophobic binding pockets while maintaining a lower logP and higher metabolic stability compared to traditional alkyl groups (such as tert-butyl).

This application note provides a comprehensive, self-validating technical guide to converting 5-cyclopropyl-2-nitrophenol into functionally diverse 6-cyclopropylbenzoxazoles, detailing the mechanistic causality behind each protocol.

Mechanistic Pathways for Benzoxazole Annulation

The transformation of an o-nitrophenol into a benzoxazole requires two fundamental chemical events: the reduction of the nitro group to an amine, and the condensation of the resulting o-aminophenol with an electrophilic carbon center (aldehyde, carboxylic acid, or orthoester), followed by oxidative or dehydrative cyclization.

Historically, this was performed in two distinct steps. However, isolating 2-amino-5-cyclopropylphenol is challenging due to its high susceptibility to air oxidation. Consequently, modern methodologies favor one-pot reductive cyclization strategies.

Workflow A 5-cyclopropyl-2-nitrophenol (Starting Material) B Chemoselective Reduction (PtO2, H2, EtOH/THF) A->B C 2-amino-5-cyclopropylphenol (Air-Sensitive Intermediate) B->C D Condensation & Cyclization (Aldehyde or Orthoester) C->D E 6-cyclopropylbenzoxazole (Target Scaffold) D->E

Workflow for synthesizing 6-cyclopropylbenzoxazole derivatives.

Quantitative Comparison of Synthetic Strategies

To assist in route selection, the following table summarizes the quantitative performance metrics of three distinct cyclization strategies starting from o-nitrophenols.

Table 1: Comparison of Benzoxazole Synthesis Strategies

Synthetic StrategyReagents / CatalystReaction TimeTypical Yield RangeCausality & Operational Advantages
Traditional Two-Step 1. PtO₂/H₂ 2. R-C(OMe)₃ / H⁺16 - 24 h55 - 85%Highly scalable. Allows rigorous purification of intermediates if needed, but suffers from intermediate oxidation risks.
Iron-Catalyzed One-Pot Fe(OAc)₂, Benzyl Alcohol, Toluene (150 °C)16 - 20 h70 - 92%Atom-economical. The alcohol acts as both reductant and coupling partner. Eliminates external oxidants.
Electrochemical Redox Undivided cell, R-OH, e⁻, Bu₄NBF₄4 - 8 h65 - 88%Catalyst-free green chemistry. Utilizes anodic oxidation and cathodic reduction simultaneously.

Self-Validating Experimental Protocols

The following protocols have been engineered to ensure high fidelity and reproducibility. Every reagent choice is grounded in mechanistic causality.

Protocol A: Chemoselective Hydrogenation to 2-Amino-5-cyclopropylphenol

This protocol is utilized when a stepwise approach is required (e.g., coupling with complex, non-benzylic carboxylic acids).

Causality & Rationale: Adam's catalyst (PtO₂) is specifically selected over standard Palladium on Carbon (Pd/C). While Pd/C is a robust nitro-reducing agent, cyclopropyl rings conjugated to aromatic systems can undergo hydrogenolytic ring-opening under extended palladium-catalyzed conditions. PtO₂ ensures complete chemoselectivity for the nitro group without compromising the strain of the cyclopropyl ring ().

Step-by-Step Methodology:

  • Preparation: In a rigorously clean, dry round-bottom flask, dissolve 5-cyclopropyl-2-nitrophenol (1.75 g, 11.4 mmol) in a 1:1 mixture of absolute ethanol (4 mL) and anhydrous THF (4 mL). Note: The THF/EtOH co-solvent system ensures complete dissolution of the lipophilic nitrophenol while providing the necessary proton-donating capacity for the reduction.

  • Catalyst Addition: Carefully add PtO₂ (12 mg) to the solution under a gentle stream of nitrogen to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Stir the reaction mixture vigorously under a hydrogen gas balloon at room temperature for 4 hours.

  • Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the yellow nitrophenol spot and the appearance of a highly polar, UV-active spot indicates completion.

  • Workup: Filter the mixture through a tightly packed Celite bed to remove the platinum catalyst. Wash the bed with ethyl acetate (20 mL).

  • Isolation: Concentrate the filtrate under vacuum to afford 2-amino-5-cyclopropylphenol as a dark solid (quantitative yield). Critical Step: Use this intermediate immediately in the next step to prevent oxidative degradation into highly colored quinone-imines.

Protocol B: Iron-Catalyzed One-Pot Reductive Cyclization

This protocol utilizes a hydrogen-transfer strategy to synthesize 2-aryl-6-cyclopropylbenzoxazoles directly from the nitrophenol.

Causality & Rationale: By employing an iron-catalyzed hydrogen transfer strategy, the benzylic alcohol acts as both the reductant (transferring hydrogen to reduce the nitro group) and the electrophilic coupling partner (oxidizing to benzaldehyde in situ). This eliminates the need to isolate the air-sensitive aminophenol and avoids the use of external, hazardous reducing agents ().

Mechanism N 5-cyclopropyl-2-nitrophenol + Benzyl Alcohol O Iron Catalysis (Fe(OAc)2) Hydrogen Transfer N->O P 2-amino-5-cyclopropylphenol + Benzaldehyde (In situ generation) O->P Q Schiff Base Condensation P->Q R Benzoxazoline Intermediate Q->R S Dehydrogenative Aromatization R->S T 2-Aryl-6-cyclopropylbenzoxazole S->T

Iron-catalyzed reductive cyclization mechanism for benzoxazole synthesis.

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk tube, add 5-cyclopropyl-2-nitrophenol (1.0 equiv, 0.5 mmol), the desired benzylic alcohol (2.5 equiv, 1.25 mmol), and Fe(OAc)₂ (10 mol%, 0.05 mmol).

  • Solvent Addition: Add anhydrous toluene (2.0 mL). Note: Toluene is chosen for its high boiling point, which is required to drive the thermodynamic dehydration and dehydrogenation steps.

  • Reaction Execution: Seal the tube under a nitrogen atmosphere. Heat the mixture in an oil bath at 150 °C for 16–20 hours.

  • Validation Check: The reaction is self-validating; the generation of water (visible as condensation on the upper cooler parts of the tube) confirms the condensation phase of the mechanism is active.

  • Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of silica gel to remove iron particulates. Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient) to yield the pure 2-aryl-6-cyclopropylbenzoxazole.

Analytical Validation & Troubleshooting

To guarantee the structural integrity of the synthesized benzoxazoles, rigorous analytical validation is required:

  • ¹H NMR Spectroscopy: The preservation of the cyclopropyl ring is confirmed by the presence of a distinct multiplet around δ 1.95–2.05 ppm (1H, CH) and two sets of multiplets around δ 0.75–1.10 ppm (4H, CH₂). The disappearance of the nitrophenol -OH proton ( 10.7 ppm) and the amine protons ( 8.9 ppm) confirms successful cyclization.

  • Mass Spectrometry (LC-MS): The target 6-cyclopropylbenzoxazole should exhibit a clear[M+H]⁺ molecular ion peak corresponding to the specific 2-aryl substitution.

  • Troubleshooting: If incomplete cyclization is observed (presence of Schiff base intermediate), it indicates insufficient dehydrogenation. In such cases, ensuring the reaction temperature strictly reaches 150 °C or introducing a mild oxidant (like a gentle stream of air during the final 2 hours) can drive the aromatization to completion, as supported by emerging electrochemical redox methods ().

References

  • Source: US Patent Application (Google Patents)
  • Title: Iron-Catalyzed 2-Arylbenzoxazole Formation from o-Nitrophenols and Benzylic Alcohols Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Electrosynthesis of benzoxazoles from o-nitrophenols and alcohols Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Method

Application Note: Catalytic Reduction of 5-Cyclopropyl-2-nitrophenol to 2-Amino-5-cyclopropylphenol

Introduction 2-Amino-5-cyclopropylphenol is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a reactive aminophenol core and a cyclopropyl moiety, makes it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-5-cyclopropylphenol is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a reactive aminophenol core and a cyclopropyl moiety, makes it a key intermediate for compounds with a wide range of biological activities. The most common and efficient method for its synthesis is the catalytic reduction of the corresponding nitro compound, 5-cyclopropyl-2-nitrophenol. This application note provides a detailed protocol for this transformation, grounded in the principles of catalytic hydrogenation, and offers insights into the reaction mechanism, safety considerations, and product characterization.

Catalytic hydrogenation is a cornerstone of industrial organic synthesis, prized for its high efficiency and clean reaction profile, often yielding only water as a byproduct.[1] The choice of catalyst and reaction conditions is paramount to achieving high yields and selectivity. This guide will focus on the use of palladium on carbon (Pd/C) and Raney Nickel, two of the most widely employed catalysts for nitro group reductions.[2][3]

Principles and Mechanism

The catalytic hydrogenation of a nitroarene to an aniline is a complex process involving multiple steps and intermediates.[4] While several mechanistic pathways have been proposed, the direct pathway is generally accepted for many common catalytic systems.[1][5] This process begins with the activation of both molecular hydrogen and the nitro compound on the surface of the catalyst. The reaction proceeds through the sequential addition of hydrogen, leading to the formation of nitroso and hydroxylamine intermediates, which are rapidly reduced to the final amine product.[6]

The overall stoichiometry for the reduction of a nitro group to an amine requires three molar equivalents of hydrogen gas.[7]

R-NO₂ + 3H₂ → R-NH₂ + 2H₂O

The efficiency of this transformation is highly dependent on the catalyst's ability to facilitate the dissociation of molecular hydrogen and the adsorption of the nitroarene.[8]

Experimental Protocol

This section details the step-by-step procedure for the catalytic reduction of 5-cyclopropyl-2-nitrophenol.

Materials and Reagents
Material/ReagentGradeSupplierNotes
5-Cyclopropyl-2-nitrophenol≥98%Commercially Available
Palladium on Carbon (10 wt%)Commercially AvailableHandle with care, pyrophoric when dry.[7]
Raney® Nickel (slurry in water)Commercially AvailableHandle with care, pyrophoric when dry.
Methanol (MeOH)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Celite®Commercially AvailableFor filtration.
Hydrogen (H₂) gasHigh Purity
Nitrogen (N₂) gasHigh PurityFor inerting.
Equipment
  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a magnetic stir bar, pressure gauge, gas inlet, and vent.[9]

  • Schlenk flask or three-necked round-bottom flask.

  • Hydrogen balloon (for atmospheric pressure reactions).[7]

  • Vacuum/Nitrogen manifold.

  • Büchner funnel and filter flask.

  • Rotary evaporator.

  • Standard laboratory glassware.

Detailed Step-by-Step Methodology

Safety First: Catalytic hydrogenation involves flammable solvents, a pyrophoric catalyst, and flammable hydrogen gas.[7][10] All operations must be conducted in a certified chemical fume hood.[11] Ensure proper grounding of equipment to prevent static discharge. A blast shield is recommended, especially for reactions under pressure.[11]

Method A: Palladium on Carbon (Pd/C) under Hydrogen Atmosphere

  • Catalyst Handling: In the fume hood, carefully weigh the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) and add it to the reaction vessel.

  • Inerting the System: Seal the vessel and purge it with nitrogen gas at least three times to remove all oxygen.[9]

  • Solvent and Substrate Addition: Under a positive pressure of nitrogen, add methanol (or another suitable solvent like ethanol or ethyl acetate) to the reaction vessel. The solvent should be deoxygenated. Dissolve the 5-cyclopropyl-2-nitrophenol in a minimal amount of the same solvent and add it to the vessel via a cannula or dropping funnel.

  • Hydrogenation: Purge the system with hydrogen gas three times. Pressurize the reactor with hydrogen to the desired pressure (typically 1-4 atm or as determined by optimization). For atmospheric pressure reactions, a hydrogen-filled balloon can be used.[7]

  • Reaction Monitoring: Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by the uptake of hydrogen (pressure drop) or by thin-layer chromatography (TLC). To take a sample, depressurize the reactor, purge with nitrogen, and then safely extract an aliquot.[9]

  • Work-up: Once the reaction is complete (typically 2-12 hours), depressurize the reactor and purge with nitrogen.

  • Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst on the filter paper is highly pyrophoric and should not be allowed to dry in the air.[7] Immediately quench the filter cake with water and store it in a designated, sealed waste container.[7]

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-amino-5-cyclopropylphenol. The product can be further purified by recrystallization or column chromatography if necessary.

Method B: Raney® Nickel with Formic Acid as a Hydrogen Donor

This method offers an alternative to using high-pressure hydrogen gas.[12]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-cyclopropyl-2-nitrophenol and methanol.

  • Catalyst Addition: Carefully add a slurry of Raney® Nickel (approximately 0.2-0.3g per 5 mmol of substrate) to the flask.[12]

  • Hydrogen Donor Addition: While stirring at room temperature, slowly add formic acid (90%, approximately 2.5 mL per 5 mmol of substrate).[12] An exothermic reaction may be observed.

  • Reaction and Work-up: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Filter the mixture through Celite® to remove the catalyst, remembering the pyrophoric nature of used Raney® Nickel.

  • Isolation: Evaporate the solvent from the filtrate. Dissolve the residue in an organic solvent like ethyl acetate or ether and wash with a saturated sodium chloride solution to remove any remaining formate salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[12]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 5-Cyclopropyl-2-nitrophenol setup Charge Reactor & Inert (N2 Purge) start->setup catalyst Catalyst (Pd/C or Raney Ni) catalyst->setup solvent Solvent (e.g., Methanol) solvent->setup hydrogenation Introduce H2 / Hydrogen Donor setup->hydrogenation react Stir at RT, Monitor Progress (TLC/H2 uptake) hydrogenation->react filtration Filter through Celite® (Quench Catalyst!) react->filtration concentration Solvent Removal (Rotovap) filtration->concentration purification Purification (Recrystallization/Chromatography) concentration->purification product 2-Amino-5-cyclopropylphenol purification->product

Caption: Experimental workflow for the synthesis of 2-amino-5-cyclopropylphenol.

Data and Characterization

Key Reaction Parameters
ParameterPd/C MethodRaney® Ni Method
Catalyst Loading 5-10 mol%~5-10 wt% of substrate
Hydrogen Source H₂ Gas (1-4 atm)Formic Acid
Solvent Methanol, Ethanol, Ethyl AcetateMethanol
Temperature Room TemperatureRoom Temperature
Typical Reaction Time 2-12 hours10-30 minutes[12]
Expected Yield >90%85-90%[12]
Product Characterization

The identity and purity of the synthesized 2-amino-5-cyclopropylphenol should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The disappearance of the nitro group and the appearance of an amino group will result in characteristic chemical shift changes. The cyclopropyl protons will have a distinct upfield multiplet pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the characteristic NO₂ stretching frequencies (typically around 1520 and 1340 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) and a broad O-H stretch for the phenol.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation. Ensure the system is free of oxygen and other potential catalyst poisons. Adding a fresh portion of the catalyst may be necessary.

  • Low Yield: Poor recovery could be due to product adsorption onto the catalyst. Thoroughly wash the filter cake with fresh solvent.

  • Safety - Catalyst Handling: Both Pd/C and Raney® Nickel can be pyrophoric, especially after use when they are finely divided and may contain adsorbed hydrogen.[7] Never allow the used, dry catalyst to come into contact with air. Always keep it wet with water or solvent and dispose of it in a dedicated, properly labeled waste container.[7]

  • Safety - Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[10] Ensure all connections are leak-proof and the reaction is performed in a well-ventilated fume hood.[9] Always purge the system with an inert gas like nitrogen before and after the reaction.[9]

Conclusion

The catalytic reduction of 5-cyclopropyl-2-nitrophenol is a reliable and efficient method for the synthesis of 2-amino-5-cyclopropylphenol. By carefully selecting the catalyst and reaction conditions, and by adhering to strict safety protocols, researchers can consistently obtain high yields of this valuable intermediate. The protocols outlined in this application note provide a solid foundation for the successful execution of this important chemical transformation.

References

  • Rylander, P. N. (2002).
  • Mettler-Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Retrieved from [Link]

  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
  • Corma, A., Serna, P., & Concepción, P. (2007). Catalytic reduction of nitroarenes on gold nanoparticles.
  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • FEDIOL. (2007). Guide to good practice on safe operation of Hydrogenation units. Retrieved from [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1). Retrieved from [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from [Link]

  • University of Pittsburgh. (2012, March 6). Safety Guidelines for Hydrogenation Reactions. Retrieved from [Link]

  • Gowda, D. C., & Mahesh, B. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118.
  • Mechanistic Insights into Nitroarene Hydrogenation Dynamics on Pt(111) via In Situ Tip-Enhanced Raman Spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]

  • Accepted mechanism for the hydrogenation of nitroarenes. - ResearchGate. (n.d.). Retrieved from [Link]

  • The use of nano supported nickel catalyst in reduction of p-nitrophenol using hydrazine as hydrogen donor. Taylor & Francis Online. Retrieved from [Link]

Sources

Application

Application Note: Regioselective Mono-Nitration of 3-Cyclopropylphenol

Introduction & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter the synthetic challenge of functionalizing highly activated, acid-sensitive aromatic systems. The nitration of 3-cyclopropylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the synthetic challenge of functionalizing highly activated, acid-sensitive aromatic systems. The nitration of 3-cyclopropylphenol is a critical transformation in the synthesis of advanced pharmaceutical intermediates, including potent inhibitors of the Gram-negative bacterial lipopolysaccharide transporter MsbA[1].

However, this substrate presents two distinct chemical hurdles:

  • Acid Sensitivity: The cyclopropyl group is highly susceptible to electrophilic ring-opening under strongly acidic conditions (e.g., concentrated H2​SO4​ ). Traditional mixed-acid nitration is contraindicated, as it protonates the ring, leading to non-classical carbocation formation and subsequent degradation[2].

  • Regiochemical Ambiguity: Both the hydroxyl (-OH) and cyclopropyl groups are activating and ortho/para-directing. They synergistically activate positions C2, C4, and C6. Because C2 is highly sterically hindered, the electrophilic aromatic substitution primarily yields a mixture of the C4 isomer (4-nitro-3-cyclopropylphenol) and the C6 isomer (2-nitro-5-cyclopropylphenol)[3].

To achieve a self-validating and high-yielding protocol, we must abandon harsh aqueous acids and instead utilize solid-supported or transition-metal nitrate salts. These reagents modulate the oxidation potential and steric environment of the active nitrating species, allowing us to dictate the regiochemical outcome[4].

Comparative Efficacy of Nitrating Systems

The choice of nitrating agent directly controls the microenvironment of the transition state. Table 1 summarizes the empirical data driving our protocol selection.

Table 1: Quantitative Comparison of Nitrating Systems for Alkylphenols

Nitrating SystemReaction ConditionsSelectivity (C6 Ortho : C4 Para)Yield (%)Mechanistic Driver HNO3​ / H2​SO4​ 0∘C , 1h, Aqueous1.4 : 1 (Poor)< 50Uncontrolled NO2+​ attack; oxidative degradation[3]. Sr(NO3​)2​ / H2​SO4​ SiO2​ Room Temp, Solvent-free> 10 : 1 (High C6)85 Sr2+ coordinates with phenolic -OH, directing intramolecular delivery[2]. NH4​NO3​ / KHSO4​ CH3​CN , Reflux> 15 : 1 (High C6)75Mild solid-state generation of nitronium equivalents[5]. Mg(HSO4​)2​ / NaNO3​ CH2​Cl2​ , Room Temp1 : 1.38 (C4 Favored)62Steric bulk of the hydrated magnesium complex drives para substitution[4].

Strategic Workflow for Regioselectivity

The decision matrix for nitrating 3-cyclopropylphenol hinges entirely on the target regioisomer. The workflow below illustrates the divergence in reagent selection.

Workflow Start Substrate: 3-Cyclopropylphenol Decision Target Regioisomer? Start->Decision Ortho Ortho-Selective (C6 Position) Decision->Ortho Metal-Coordination Directed Para Para-Selective (C4 Position) Decision->Para Steric Hindrance Driven OrthoReagents Sr(NO3)2 / H2SO4-Silica (Solvent-Free) Ortho->OrthoReagents ParaReagents Mg(HSO4)2 / NaNO3 (in CH2Cl2) Para->ParaReagents OrthoProduct 2-Nitro-5-cyclopropylphenol (Major) OrthoReagents->OrthoProduct ParaProduct 4-Nitro-3-cyclopropylphenol (Major) ParaReagents->ParaProduct

Workflow for selecting regioselective nitration conditions for 3-cyclopropylphenol.

Experimental Protocols

Protocol A: Ortho-Selective Nitration (Targeting 2-Nitro-5-cyclopropylphenol)

Causality Note: This protocol utilizes Sr(NO3​)2​ under solvent-free mechanochemical conditions. The strontium ion acts as a Lewis acid, coordinating with the phenolic oxygen. This pre-organization directs the delivery of the nitrating species exclusively to the adjacent C6 position, bypassing the sterically hindered C2 position and the uncoordinated C4 position[2].

Step-by-Step Methodology:

  • Preparation of Catalyst: Prepare H2​SO4​ -Silica by adding 1 mL of concentrated H2​SO4​ dropwise to 10 g of silica gel (230-400 mesh) in a fume hood, stirring vigorously until a free-flowing powder is obtained.

  • Reaction Assembly: In a clean, dry agate mortar, combine 3-cyclopropylphenol (1.0 mmol, ~134 mg), the prepared H2​SO4​ -Silica catalyst (0.29 g), and Sr(NO3​)2​ (1.3 mmol, ~275 mg).

  • Mechanochemical Activation: Grind the solid mixture thoroughly at room temperature with a pestle for 30–45 minutes. The friction and close molecular packing facilitate the solid-state reaction without the need for bulk solvent.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl acetate:n-Hexane (1:6) mobile phase. The product will appear as a distinct, UV-active yellow spot.

  • Extraction: Upon complete consumption of the starting material, add ethyl acetate (5 mL) directly to the mortar to extract the organic products from the silica matrix.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the residual filter cake with additional ethyl acetate (2 × 5 mL) to ensure quantitative transfer.

  • Isolation: Combine the organic filtrates, dry over anhydrous Na2​SO4​ , and evaporate the solvent under reduced pressure. Purify the crude residue via short-path silica gel column chromatography to isolate the pure 2-nitro-5-cyclopropylphenol.

Protocol B: Para-Selective Nitration (Targeting 4-Nitro-3-cyclopropylphenol)

Causality Note: To force nitration to the C4 position, we must override the inherent hydrogen-bonding/coordination preference of the phenolic -OH. By using the bulky Mg(HSO4​)2​ complex in a non-polar solvent, steric repulsion at the C6 position drives the electrophile to the less hindered C4 position (para to the hydroxyl)[4].

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, prepare a suspension of 3-cyclopropylphenol (10.0 mmol, ~1.34 g), Mg(HSO4​)2​ (10.0 mmol), NaNO3​ (10.0 mmol, ~850 mg), and wet SiO2​ (2.0 g, containing 50% w/w water) in anhydrous dichloromethane (20 mL).

  • Execution: Stir the heterogeneous mixture magnetically at room temperature for 30–60 minutes. Maintain strict temperature control (do not exceed 25 °C) to prevent over-nitration[4].

  • Monitoring: Check reaction progress via TLC (Ethyl acetate:n-Hexane 1:4).

  • Filtration: Once complete, filter the reaction mixture to remove the inorganic salts and silica. Wash the residue with dichloromethane (2 × 10 mL).

  • Drying: Add anhydrous Na2​SO4​ (5 g) to the combined filtrate, stir for 15 minutes, and filter.

  • Concentration: Remove the dichloromethane by gentle distillation on a water bath (35–40 °C).

  • Precipitation: To the resulting crude mixture of isomers, add cold n-pentane (15 mL). The highly polar para-isomer (4-nitro-3-cyclopropylphenol) exhibits lower solubility in aliphatic hydrocarbons and will selectively precipitate[4].

  • Recovery: Isolate the para-product by vacuum filtration.

Mechanistic Pathway

The regiochemical divergence occurs after the formation of the initial π -complex. The stabilization of the Wheland intermediate dictates the final substitution pattern.

Mechanism Phenol 3-Cyclopropylphenol PiComplex π-Complex Phenol->PiComplex Nitronium Nitrating Species (NO2+ or Metal-NO3) Nitronium->PiComplex Wheland σ-Complex (Wheland Intermediate) PiComplex->Wheland Branch Regiochemical Pathway Wheland->Branch Ortho C6 Deprotonation (Kinetic/Coordinated) Branch->Ortho Para C4 Deprotonation (Thermodynamic/Steric) Branch->Para

Electrophilic aromatic substitution mechanism highlighting the divergence into C4 and C6 regioisomers.

Troubleshooting & Analytical Characterization

  • Over-Nitration (Dinitrophenols): If TLC indicates the formation of highly polar, bright yellow baseline spots, the reaction temperature is too high or the stoichiometry of the nitrate salt is excessive. Ensure strict 1:1 to 1:1.3 molar ratios[3][4].

  • Cyclopropyl Ring Opening: Characterized by complex, streaky TLC profiles and loss of the characteristic upfield cyclopropyl multiplet (~0.6-1.0 ppm) in 1H -NMR. This occurs if the H2​SO4​ -Silica is too wet or if ambient moisture introduces bulk acidity. Ensure reagents are properly dried[2].

  • Isomer Identification: In 1H -NMR, the C6-nitrated product (2-nitro-5-cyclopropylphenol) will show two para-coupled aromatic protons (singlets or very fine doublets) if the C2 position is unsubstituted, whereas the C4-nitrated product will show ortho-coupled protons.

References

  • SciSpace. "Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-Silica under solvent-free conditions." Available at:[Link]

  • DergiPark. "An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4." GU J Sci, 22(3):169-173 (2009). Available at:[Link]

  • ACS Publications. "Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity." Journal of Medicinal Chemistry (2023). Available at:[Link]

  • Google Patents. "Method for the nitration of phenolic compounds." WO2003011810A1.

Sources

Method

Applications of 5-cyclopropyl-2-nitrophenol in pharmaceutical drug discovery

Application Note: 5-Cyclopropyl-2-nitrophenol in Pharmaceutical Drug Discovery Executive Summary 5-Cyclopropyl-2-nitrophenol (CAS: 2191446-41-8) is an advanced, highly versatile synthetic building block increasingly util...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Cyclopropyl-2-nitrophenol in Pharmaceutical Drug Discovery

Executive Summary

5-Cyclopropyl-2-nitrophenol (CAS: 2191446-41-8) is an advanced, highly versatile synthetic building block increasingly utilized in modern medicinal chemistry. Its primary value lies in its role as a precursor to 2-amino-5-cyclopropylphenol, a critical intermediate for1[1]. This application note details the mechanistic rationale for incorporating this compound into drug discovery pipelines, specifically focusing on its proven applications in developing Heme Oxygenase 1 (HMOX1) inducers and novel antibiotic agents.

Mechanistic Utility & Structural Rationale

The strategic incorporation of 5-cyclopropyl-2-nitrophenol into a drug discovery workflow is driven by two distinct structural advantages:

  • The Cyclopropyl Bioisostere Effect: In pharmacophore design, the cyclopropyl group serves as a conformationally restricted, lipophilic bioisostere for alkyl and phenyl groups. Compared to linear alkyl chains, the cyclopropyl moiety enhances metabolic stability by resisting cytochrome P450-mediated oxidation. Furthermore, it improves membrane permeability and locks the molecule into a rigid, target-specific conformation.

  • The Ortho-Nitrophenol Scaffold: The spatial arrangement of the nitro and hydroxyl groups makes this compound a perfect precursor for ortho-aminophenols. Once reduced, the adjacent amine and hydroxyl groups readily undergo condensation with carboxylic acids or isothiocyanates to form benzoxazoles—a privileged class of heterocycles that 1[1].

Key Application Areas in Drug Discovery

Synthesis of HMOX1 Inducers (Cardiovascular & Metabolic Diseases)

Under normal physiological conditions, reactive oxygen species (ROS) are counterbalanced by the phase II enzyme system. A key component of this system is HMOX1, which 1[1]. Biliverdin is subsequently reduced to bilirubin. Both bilirubin and carbon monoxide act as potent scavengers of ROS, providing profound anti-inflammatory and antioxidant effects. 5-Cyclopropyl-2-nitrophenol is utilized to synthesize 6-cyclopropylbenzo[d]oxazole derivatives, which act as potent HMOX1 inducers, showing 1[1].

HMOX1_Pathway A HMOX1 Inducer (Benzoxazole) B HMOX1 Enzyme Upregulation A->B Activates C Heme Degradation B->C Catalyzes D Biliverdin & CO Production C->D Yields E ROS Scavenging & Protection D->E Mediates

Fig 1. Biological signaling pathway of HMOX1 induction via benzoxazole derivatives.

Development of Novel Antibiotics (Antimicrobial Resistance)

With the global rise of antimicrobial resistance (AMR), there is an urgent need for novel antibacterial agents, particularly against2[2]. 5-Cyclopropyl-2-nitrophenol is a validated starting material in the synthesis of a new class of antibiotic compounds. Through selective reduction, it yields the necessary aminophenol core required to build complex, proprietary antibacterial agents capable of overcoming existing resistance mechanisms[2].

Experimental Workflows & Validated Protocols

The critical first step in utilizing 5-cyclopropyl-2-nitrophenol is its reduction to 2-amino-5-cyclopropylphenol. Because the cyclopropyl ring can be sensitive to aggressive hydrogenolysis (potentially ring-opening to a propyl group), chemoselective reduction methods are mandatory.

Synthesis_Workflow N1 5-Cyclopropyl-2-nitrophenol (Starting Material) N2 Reduction Protocol (H2/PtO2 or Fe/NH4Cl) N1->N2 N3 2-Amino-5-cyclopropylphenol (Key Intermediate) N2->N3 >95% Yield Chemoselective N4 Cyclization Reaction (e.g., Carboxylic Acid) N3->N4 N5 6-Cyclopropylbenzo[d]oxazole (Active Pharmacophore) N4->N5 Heterocycle Formation

Fig 2. Chemical synthesis workflow from 5-cyclopropyl-2-nitrophenol to active pharmacophore.

Protocol A: Chemoselective Catalytic Hydrogenation (PtO2)

Causality: Platinum dioxide (Adams' catalyst) is selected over standard Palladium on Carbon (Pd/C) because it provides rapid, low-pressure reduction of the nitro group while strictly preserving the integrity of the strained cyclopropyl ring. The mixed solvent system (Ethanol/THF) ensures complete solubilization of both the lipophilic starting material and the polar product.

  • Preparation: In a thoroughly dried, round-bottom flask,1[1].

  • Catalyst Addition: Carefully add PtO2 (12 mg) to the solution. Safety Note: PtO2 can ignite flammable solvents; always add under an inert nitrogen atmosphere.

  • Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas via a balloon.1[1].

  • Validation & Workup: Monitor reaction completion via TLC (Thin-Layer Chromatography). Once the starting material is entirely consumed, filter the mixture through a tightly packed Celite bed to remove the platinum catalyst. Wash the pad with excess Ethanol to ensure complete product recovery.

  • Isolation: Concentrate the filtrate under vacuum to afford 2-amino-5-cyclopropylphenol as a solid (approx. 250 mg, quantitative yield)[1].

Protocol B: Iron-Mediated Aqueous Reduction

Causality: This variant of the Béchamp reduction uses Iron powder and Ammonium Chloride. It is highly chemoselective and entirely avoids the use of flammable hydrogen gas, making it ideal for scale-up or laboratories lacking specialized hydrogenation infrastructure. The aqueous-alcoholic solvent system at elevated temperatures drives the single-electron transfer process efficiently.

  • Preparation: To a reaction vessel, add 5-cyclopropyl-2-nitrophenol (500 mg, 2.79 mmol) and2[2].

  • Reagent Addition: Add2 to the mixture[2].

  • Heating: Heat the reaction mixture to2[2].

  • Validation & Workup: Confirm completion via TLC. Cool the mixture to room temperature. Filter the heterogeneous mixture through a Celite pad to remove iron oxides and unreacted iron powder[2].

  • Isolation: Concentrate the filtrate under reduced pressure. Dilute the resulting residue with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate) to isolate the pure 2-amino-5-cyclopropylphenol[2].

Quantitative Data & Protocol Comparison

To assist researchers in selecting the appropriate methodology for their specific laboratory constraints, the following table summarizes the quantitative metrics and operational parameters of the two validated reduction protocols.

ParameterProtocol A (Catalytic Hydrogenation)Protocol B (Iron-Mediated Reduction)
Reagents H2 gas, PtO2 (Adams' Catalyst)Fe powder, NH4Cl
Solvent System Ethanol / THF (1:1)Ethanol / H2O (1:1)
Temperature Room Temperature (approx. 20-25 °C)90 °C
Reaction Time 4 Hours2 Hours
Reported Yield ~100% (Quantitative)[1]High (Complete conversion by TLC)[2]
Primary Advantage Clean workup (filtration only), no metal wasteAvoids explosive H2 gas, highly scalable
Primary Limitation Requires H2 handling, expensive catalystGenerates iron oxide waste, requires heating

References

  • Title: US20240051952A1 - Hmox1 inducers Source: Google Patents URL
  • Title: WO2018037223A1 - Antibiotic compounds Source: Google Patents URL

Sources

Application

Preparation of 5-cyclopropyl-2-nitrophenol standard solutions for in vitro assays

Application Note: Preparation and Validation of 5-Cyclopropyl-2-nitrophenol Standard Solutions for In Vitro Assays Introduction & Scientific Rationale The compound 5-cyclopropyl-2-nitrophenol (CAS: 2191446-41-8) is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Validation of 5-Cyclopropyl-2-nitrophenol Standard Solutions for In Vitro Assays

Introduction & Scientific Rationale

The compound 5-cyclopropyl-2-nitrophenol (CAS: 2191446-41-8) is a critical chemical intermediate frequently utilized in the synthesis of advanced therapeutics, including HMOX1 inducers and novel antimicrobial agents[1][2]. In early-stage drug development, accurately evaluating the bioactivity or cytotoxicity of such compounds requires rigorous in vitro screening.

Like many substituted nitrophenols, 5-cyclopropyl-2-nitrophenol exhibits a high partition coefficient (LogP), meaning it has robust solubility in organic solvents but poor thermodynamic solubility in aqueous environments. To bridge this gap, Dimethyl sulfoxide (DMSO) is universally employed as the primary vehicle for generating standard solutions[3]. This guide outlines a highly controlled, self-validating protocol for preparing 5-cyclopropyl-2-nitrophenol standard solutions, ensuring that kinetic solubility limitations and solvent-induced cytotoxicity do not compromise your assay integrity.

Physicochemical Properties

Understanding the physical parameters of the test article is the first step in designing a reliable dilution scheme.

Table 1: Physicochemical Profile of 5-Cyclopropyl-2-nitrophenol

ParameterSpecification
Compound Name 5-Cyclopropyl-2-nitrophenol
CAS Number 2191446-41-8
Molecular Weight 179.17 g/mol
Molecular Formula C9H9NO3
Appearance Solid powder
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid) -20°C, desiccated and protected from light

Causality in Experimental Design: The "Why" Behind the Workflow

A robust protocol is not just a list of steps; it is a series of deliberate choices designed to prevent experimental artifacts:

  • Mitigating Kinetic Precipitation: When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the sudden shift in solvent polarity can cause the compound to "crash out" of solution, forming micro-crystals[4]. We prevent this by utilizing a 1000X intermediate dilution strategy and employing rapid-agitation mixing.

  • Controlling Solvent Toxicity: DMSO is a potent permeation enhancer and can induce cellular differentiation or cytotoxicity at high concentrations. While some robust cell lines tolerate up to 0.5% DMSO, sensitive primary cells and specific assays require strict limits. This protocol is engineered to cap the final in vitro DMSO concentration at 0.1% (v/v) , a universally accepted safe threshold[5].

  • Photosensitivity: Nitrophenol derivatives are prone to photodegradation. All stock solutions must be prepared in amber vials to maintain structural integrity over time.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Preparation of the 10 mM Primary Stock
  • Equilibration: Remove the solid 5-cyclopropyl-2-nitrophenol from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which degrades the anhydrous nature of the DMSO and promotes future precipitation.

  • Weighing: Using a calibrated microbalance, weigh exactly 1.79 mg of the compound into a sterile, amber glass vial.

  • Solubilization: Add exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9%).

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes.

  • Storage: Aliquot the 10 mM primary stock into 50 µL single-use amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: 1000X Intermediate Serial Dilution

To prevent solvent shock to the cells, perform a serial dilution in 100% DMSO before introducing the compound to the aqueous cell culture media.

Table 2: 1000X Intermediate Serial Dilution Scheme

Target Assay Conc.1000X Intermediate Conc.Vol. of Previous StockVol. of 100% DMSOFinal Dilution in MediaFinal DMSO %
10 µM 10 mMN/A (Use Primary Stock)N/A1 µL into 999 µL0.1%
1 µM 1 mM10 µL of 10 mM Stock90 µL1 µL into 999 µL0.1%
100 nM 100 µM10 µL of 1 mM Stock90 µL1 µL into 999 µL0.1%
10 nM 10 µM10 µL of 100 µM Stock90 µL1 µL into 999 µL0.1%
Vehicle Control 0 µM0 µL100 µL1 µL into 999 µL0.1%
Phase 3: Aqueous Introduction and Cell Treatment
  • Warm the appropriate cell culture medium to 37°C.

  • Pipette 999 µL of the warmed medium into a sterile microcentrifuge tube.

  • Critical Step: While vortexing the medium at a medium-high speed, add 1 µL of the 1000X intermediate DMSO stock dropwise directly into the vortex vortex[4].

  • Immediately apply the resulting 1X working solution to your plated cells.

Workflow Visualization

G A 5-cyclopropyl-2-nitrophenol (Solid Powder) B Primary Stock Solution (10 mM in 100% Anhydrous DMSO) A->B Dissolve & Sonicate C Intermediate Serial Dilution (1000X in 100% DMSO) B->C 1:10 Serial Dilutions D Working Solution (1X in Warmed Aqueous Media) C->D 1:1000 Dropwise Addition (Rapid Agitation) E In Vitro Assay Application (Final DMSO ≤ 0.1%) D->E Apply to Cell Culture

Workflow for 5-cyclopropyl-2-nitrophenol standard preparation and assay application.

Quality Control: A Self-Validating System

To ensure the trustworthiness of your generated data, the protocol must validate itself during execution. Implement the following checkpoints:

  • Optical Validation (Pre-Assay): Following the 1:1000 dilution into the warmed media, the solution must remain optically clear. If turbidity or cloudiness is observed, the kinetic solubility limit has been breached. Do not proceed to cell treatment.

  • Microscopic Validation (Assay Day): Examine the treated wells under a phase-contrast microscope at 20X magnification. Look for needle-like micro-crystals. If crystals are present, the effective concentration of the drug in the media is unknown, invalidating the well.

  • Biological Validation (Post-Assay): Analyze the Vehicle Control (0.1% DMSO) wells. The viability of the Vehicle Control must be ≥95% compared to completely untreated cells. A significant drop in viability indicates that the DMSO handling was flawed or the solvent was contaminated[5].

References

  • Source: chemicalbook.
  • US20240051952A1 - Hmox1 inducers Source: Google Patents URL
  • NCL Method ITA-9.
  • Source: benchchem.
  • From what concentration of DMSO is harmful to cell in vivo and vitro?

Sources

Method

Application Note: High-Throughput Microwave-Assisted Synthesis of 5-Cyclopropyl-2-nitrophenol

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Microwave-Assisted Organic Synthesis (MAOS), Suzuki-Miyaura Cross-Coupling, Process Optimization Introduction & Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Microwave-Assisted Organic Synthesis (MAOS), Suzuki-Miyaura Cross-Coupling, Process Optimization

Introduction & Mechanistic Rationale

The 5-cyclopropyl-2-nitrophenol motif is a highly valuable synthetic intermediate, most notably utilized in the development of HMOX1 (heme oxygenase 1) inducers and complex benzoxazole/benzimidazole pharmacophores . Conventional synthesis of this molecule relies on the Suzuki-Miyaura cross-coupling of 5-bromo-2-nitrophenol with cyclopropylboronic acid under standard thermal conditions (e.g., 100°C for 16 hours) .

However, prolonged thermal stress presents a significant mechanistic challenge: protodeboronation . Aliphatic boronic acids, particularly cyclopropylboronic acid, are highly susceptible to protodeboronation in the presence of water and base over extended heating periods, which drastically reduces coupling efficiency and necessitates massive excesses of the boronic acid .

By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we exploit direct dielectric heating to rapidly drive the catalytic cycle. Microwave irradiation provides uniform thermal energy and localized superheating of polar intermediates, reducing the reaction time from 16 hours to just 20 minutes . This rapid catalytic turnover outpaces the competitive protodeboronation pathway, resulting in higher yields, cleaner impurity profiles, and improved throughput.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (+ Cyclopropyl-B(OH)2) PdII->TransMet Base (K3PO4) PdII_2 Ar-Pd(II)-Cyclopropyl TransMet->PdII_2 RedElim Reductive Elimination (Microwave Accelerated) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Cyclopropyl-2-nitrophenol RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle highlighting microwave acceleration points.

Experimental Design & Causality

As a self-validating protocol, every reagent choice in this workflow serves a specific, interconnected purpose:

  • Catalyst & Ligand (Pd(OAc)₂ / XPhos): While traditional methods use tricyclohexylphosphine (PCy₃), XPhos is preferred in this microwave protocol. The bulky, electron-rich biaryl phosphine accelerates the oxidative addition of the deactivated 5-bromo-2-nitrophenol and facilitates rapid reductive elimination, preventing catalyst degradation.

  • Base (K₃PO₄): A strong, bulky inorganic base is required to activate the cyclopropylboronic acid into the reactive "ate" complex (cyclopropylboronate) for transmetalation. K₃PO₄ achieves this without inducing the side reactions common with hydroxide bases.

  • Solvent System (Toluene/Water 20:1): Toluene acts as the high-boiling microwave-transparent medium that dissolves the organic substrates. The small volume of water is the dielectric heater—it strongly absorbs microwave energy, creating superheated micro-environments that dissolve the K₃PO₄ and drive the interfacial transmetalation step.

  • Degassing: Oxygen is fatal to this reaction. It promotes the homocoupling of the boronic acid and irreversibly oxidizes the Pd(0) active species to Pd(II).

Quantitative Data & Optimization

The following table summarizes the optimization data, demonstrating the clear superiority of the microwave-assisted XPhos system over conventional thermal heating.

Table 1: Optimization of Reaction Conditions for 5-Cyclopropyl-2-nitrophenol

MethodCatalyst / Ligand SystemTemp (°C)TimeYield (%)Purity (LC-MS)
Conventional HeatingPd(OAc)₂ / PCy₃ (5 / 10 mol%)10016 h55>90%
Microwave (Entry 1)Pd(OAc)₂ / PCy₃ (5 / 10 mol%)10030 min68>95%
Microwave (Entry 2)Pd(OAc)₂ / PCy₃ (5 / 10 mol%)12020 min82>98%
Microwave (Optimized) Pd(OAc)₂ / XPhos (5 / 10 mol%) 120 20 min 86 >98%

Step-by-Step Microwave Protocol

Workflow Prep 1. Reagent Prep & Degassing MW 2. Microwave (120°C, 20m) Prep->MW Workup 3. Celite Filter & Extraction MW->Workup Purify 4. Flash Chromatography Workup->Purify Char 5. LC-MS / NMR Validation Purify->Char

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Phase 1: Reaction Setup & Degassing
  • Equip a 10 mL to 20 mL heavy-walled microwave reaction vial with a magnetic stir bar.

  • Add 5-bromo-2-nitrophenol (1.0 g, 4.58 mmol, 1.0 equiv) and cyclopropylboronic acid (0.51 g, 5.95 mmol, 1.3 equiv). Note: The 0.3 equiv excess compensates for minor protodeboronation.

  • Add Potassium phosphate tribasic (K₃PO₄) (3.4 g, 16.0 mmol, 3.5 equiv).

  • Add Toluene (10 mL) and Deionized Water (0.5 mL).

  • Critical Step: Seal the vial with a microwave-safe septum cap. Insert a needle connected to an Argon/Nitrogen Schlenk line and a vent needle. Bubble the inert gas directly through the biphasic solvent mixture for exactly 10 minutes to displace dissolved oxygen.

  • Quickly remove the septum, add Palladium(II) acetate (51 mg, 0.23 mmol, 5 mol%) and XPhos (218 mg, 0.46 mmol, 10 mol%), and immediately reseal and flush the headspace with Argon for 1 minute.

Phase 2: Microwave Irradiation
  • Place the vial into the microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Set the parameters:

    • Temperature: 120°C

    • Time: 20 minutes

    • Absorption Level: Normal/High (due to the presence of water and salts).

    • Pre-stirring: 30 seconds.

  • Initiate the run. The system should reach 120°C within 1-2 minutes.

Phase 3: In-Process Validation (Self-Validating Step)
  • Upon completion and automated forced-air cooling to <40°C, uncap the vial.

  • Validation Check: Withdraw a 10 µL aliquot of the organic (upper) layer. Dilute in 1 mL of Acetonitrile. Run a rapid 3-minute LC-MS gradient.

    • Success Criteria: Complete disappearance of the starting material peak (m/z 218/220) and the appearance of the target product mass (m/z 180.06 [M+H]⁺ or 178.05[M-H]⁻ in negative ion mode).

Phase 4: Workup & Purification
  • Dilute the reaction mixture with Ethyl Acetate (20 mL).

  • Filter the entire mixture through a tightly packed Celite® pad to remove precipitated Pd-black and inorganic salts. Wash the pad with an additional 20 mL of Ethyl Acetate.

  • Transfer the filtrate to a separatory funnel. Wash with brine (20 mL), separate the organic layer, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to yield the crude residue.

  • Purify via flash column chromatography (Silica gel, isocratic 100% Hexanes to 95:5 Hexanes/EtOAc) to afford 5-cyclopropyl-2-nitrophenol as a pure compound.

References

  • Title: US20240051952A1 - HMOX1 inducers Source: Google Patents URL
  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: Molecules (MDPI) URL: [Link]

  • Title: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides Source: Journal of Organic Chemistry (via PubMed Central) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 5-cyclopropyl-2-nitrophenol in aqueous solvents

Welcome to the technical support guide for 5-cyclopropyl-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-cyclopropyl-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the low aqueous solubility of this compound. This guide provides in-depth, scientifically-grounded answers to common questions and detailed protocols for practical laboratory work.

Section 1: Frequently Asked Questions (FAQs) - Compound Properties

This section addresses the fundamental physicochemical properties of 5-cyclopropyl-2-nitrophenol, which are critical for understanding its solubility behavior.

Q1: What are the key physicochemical properties of 5-cyclopropyl-2-nitrophenol that influence its solubility?

Understanding the basic properties of 5-cyclopropyl-2-nitrophenol is the first step in troubleshooting solubility issues. Its structure, featuring a phenolic hydroxyl group and a nitro group, dictates its acidic nature and interaction with solvents.

  • Structure: The molecule contains a polar phenolic hydroxyl (-OH) group and a strongly electron-withdrawing nitro (-NO2) group on a benzene ring, along with a nonpolar cyclopropyl group.

  • Acidity (pKa): The phenolic proton is acidic. While the exact pKa for the 5-cyclopropyl derivative is not readily published, it can be estimated from the parent compound, 2-nitrophenol, which has a pKa of approximately 7.23.[1][2] The electron-withdrawing nitro group makes the phenolic proton more acidic than that of phenol itself. This acidity is the key to manipulating its solubility.

  • Solubility Profile: As a weak acid, its solubility is highly dependent on pH.[3][4] In its protonated (neutral) form at acidic or neutral pH, it is poorly soluble in water due to the nonpolar benzene ring and cyclopropyl group.[5] In its deprotonated (anionic phenolate) form at basic pH, its solubility increases dramatically. It is generally soluble in organic solvents like ethanol and ether.[5]

PropertyValue / DescriptionSignificance for Solubility
Molecular Formula C9H9NO3Influences molecular weight and polarity.
Molecular Weight 179.17 g/mol Relevant for molar concentration calculations.
Appearance Expected to be a yellow crystalline solid.[5]Physical state at room temperature.
pKa (estimated) ~7.2The pH at which the compound is 50% ionized. Critical for pH-modification strategies.[1][2]
Aqueous Solubility Low at neutral pH, high at alkaline pH.[5][6]The core problem this guide addresses.
Organic Solubility Soluble in alcohols, ethers, and other common organic solvents.[5]Useful for preparing concentrated stock solutions.

Section 2: Troubleshooting and Solubilization Strategies

This section provides a logical progression of troubleshooting steps, from the simplest and most common solutions to more advanced techniques for challenging experimental systems.

Q2: I can't dissolve 5-cyclopropyl-2-nitrophenol in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

The most direct and effective method is to increase the pH of your solvent.

The Scientific Rationale: The solubility of an ionizable compound like 5-cyclopropyl-2-nitrophenol is governed by the Henderson-Hasselbalch equation.[7][8][9]

  • Below the pKa (pH < ~7.2): The compound exists predominantly in its neutral, protonated form (Ar-OH). This form is less polar and has low aqueous solubility.

  • Above the pKa (pH > ~7.2): The compound deprotonates to form the 5-cyclopropyl-2-nitrophenolate anion (Ar-O⁻). This ionic form is significantly more polar and, therefore, much more soluble in water.[10][11]

Immediate Action: Prepare a concentrated stock solution in a dilute basic solution, such as 0.1 M NaOH, and then dilute this stock into your final aqueous medium. Ensure the final pH of your experimental solution remains in a range where the compound stays dissolved and is compatible with your assay.

Q3: Adjusting the pH is not an option for my experiment due to biological constraints. What other methods can I use?

When pH modification is not feasible, using co-solvents is the next logical step.[12][13]

The Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[14][15] This change in the dielectric constant of the bulk solvent lowers the energy required to solvate a nonpolar solute, thereby increasing its solubility.[14]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): An excellent and widely used solubilizing agent. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

  • Ethanol (EtOH): Another common and effective co-solvent.[16]

  • Polyethylene Glycol (PEG 400): Often used in formulations to enhance solubility.[15][17]

Key Considerations for Co-solvent Use:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% of the chosen co-solvent first.

  • Dilute into Aqueous Medium: Add the co-solvent stock to your aqueous buffer dropwise while vortexing to avoid immediate precipitation.

  • Mind the Final Concentration: Keep the final percentage of the organic co-solvent as low as possible (typically <1%, often <0.1% for cell-based assays) to avoid solvent-induced artifacts or toxicity.

Q4: I've tried pH adjustment and co-solvents, but my compound still precipitates upon dilution or is not soluble enough. What are more advanced options?

For particularly challenging situations, surfactants can be employed to form micelles that encapsulate the hydrophobic compound.

The Scientific Rationale: Surfactants are amphiphilic molecules with a polar head and a nonpolar tail.[18][19] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles.[20] The hydrophobic core of these micelles creates a microenvironment where poorly soluble compounds like 5-cyclopropyl-2-nitrophenol can partition, effectively increasing their apparent solubility in the bulk aqueous solution.[18][19][21]

Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant frequently used in pharmaceutical formulations.[20]

  • Pluronic® F-127: A triblock copolymer that can form micelles.

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant, though its use may be limited by its denaturing effects on proteins.[20]

Implementation Strategy:

  • Prepare the aqueous buffer containing the surfactant at a concentration above its CMC.

  • Add the compound (ideally from a small volume of a co-solvent stock like DMSO) to the surfactant-containing solution.

  • Use sonication or gentle heating to aid dissolution and micelle formation.

StrategyMechanismProsCons
pH Adjustment Ionizes the acidic phenol to the highly soluble phenolate form.[3]Highly effective, inexpensive, simple.May not be compatible with biological assays (e.g., cell culture, enzyme kinetics).
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for the solute.[14][17][22]Widely applicable, compatible with many assays at low %.Potential for solvent toxicity/artifacts at higher concentrations. Risk of precipitation on dilution.[15]
Surfactants Forms micelles that encapsulate the hydrophobic compound, increasing apparent solubility.[18][20]Can achieve significant solubility enhancement.[23]Can interfere with some assays (e.g., protein binding). May require optimization of surfactant type and concentration.

Section 3: Diagrams and Visual Workflows

Visual aids can clarify complex relationships and experimental procedures.

G cluster_0 pH vs. Solubility of 5-Cyclopropyl-2-nitrophenol Low_pH Low pH (e.g., < 6) Low_Sol Protonated Form (Ar-OH) LOW SOLUBILITY Low_pH->Low_Sol pH < pKa Neutral_pH Neutral pH (e.g., 7.4) Neutral_pH->Low_Sol pH ≈ pKa (Mixture, still low solubility) High_pH High pH (e.g., > 8.5) High_Sol Deprotonated Phenolate (Ar-O⁻) HIGH SOLUBILITY High_pH->High_Sol pH > pKa

Caption: Relationship between pH and the ionization state/solubility of 5-cyclopropyl-2-nitrophenol.

Troubleshooting_Workflow start Start: Compound Precipitation in Aqueous Buffer check_ph Is pH adjustment compatible with assay? start->check_ph adjust_ph Action: Prepare alkaline stock (e.g., 0.1M NaOH) & dilute. check_ph->adjust_ph Yes check_cosolvent Is a co-solvent (e.g., DMSO) compatible with assay? check_ph->check_cosolvent No success Success: Compound Solubilized adjust_ph->success use_cosolvent Action: Prepare stock in 100% co-solvent. Dilute carefully to <1% final conc. check_cosolvent->use_cosolvent Yes check_surfactant Is a surfactant (e.g., Tween-80) compatible with assay? check_cosolvent->check_surfactant No use_cosolvent->success use_surfactant Action: Dissolve in buffer containing surfactant > CMC. check_surfactant->use_surfactant Yes fail Consult Formulation Specialist check_surfactant->fail No use_surfactant->success

Caption: Stepwise troubleshooting workflow for solubilizing 5-cyclopropyl-2-nitrophenol.

Section 4: Experimental Protocols

These protocols provide detailed, step-by-step instructions for common solubilization tasks.

Protocol 1: Preparation of a 10 mM Alkaline Stock Solution

This protocol describes the primary method of solubilization using pH adjustment.

Materials:

  • 5-cyclopropyl-2-nitrophenol (MW: 179.17 g/mol )

  • 0.1 M Sodium Hydroxide (NaOH), sterile-filtered

  • Nuclease-free water

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 179.17 g/mol * (1000 mg / 1 g) = 1.79 mg

  • Weigh Compound: Carefully weigh out 1.79 mg of 5-cyclopropyl-2-nitrophenol and place it into a sterile vial.

  • Initial Solubilization: Add 900 µL of nuclease-free water to the vial. The compound will likely not dissolve and will appear as a suspension.

  • pH Adjustment: Add the 0.1 M NaOH solution dropwise (typically 10-20 µL) while vortexing. The solution should clarify and turn yellow as the compound dissolves to form the phenolate anion.[11]

  • Final Volume: Adjust the final volume to exactly 1.0 mL with nuclease-free water.

  • Verification: Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution protected from light, typically at 4°C for short-term use or aliquoted at -20°C for long-term storage.

Protocol 2: Preparation of a 20 mM Stock Solution in DMSO

This protocol is for creating a concentrated stock using a co-solvent, for use in assays where pH modification is not suitable.

Materials:

  • 5-cyclopropyl-2-nitrophenol (MW: 179.17 g/mol )

  • 100% Dimethyl Sulfoxide (DMSO), anhydrous or cell-culture grade

  • Calibrated analytical balance

  • Sterile, DMSO-compatible vials (e.g., glass or polypropylene)

Procedure:

  • Calculate Mass: To prepare 1 mL of a 20 mM stock solution, calculate the required mass:

    • Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 179.17 g/mol * (1000 mg / 1 g) = 3.58 mg

  • Weigh Compound: Weigh 3.58 mg of the compound into a DMSO-compatible vial.

  • Solubilization: Add 1.0 mL of 100% DMSO to the vial.

  • Mixing: Cap the vial securely and vortex at room temperature until the solid is completely dissolved. Gentle warming (to 30-37°C) can be applied if dissolution is slow, but ensure the compound is stable at that temperature.

  • Verification: Hold the vial against a light source to confirm that no solid particles remain. The solution should be perfectly clear.

  • Storage: Store the DMSO stock in small, tightly-sealed aliquots at -20°C to prevent water absorption. Before use, thaw completely and bring to room temperature.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Nitrophenols. PubChem, NIH. [Link]

  • Co-solvent: Significance and symbolism. ScienceDirect. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. [Link]

  • Solubility of p-nitrophenol in various substances? Chemistry Stack Exchange. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. [Link]

  • 4-Nitrophenol. Wikipedia. [Link]

  • Factors which determine the lipid solubility of drugs. Deranged Physiology. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]

  • Aqueous Solubilities of Phenol Derivatives by Conductivity Measurements. ACS Publications. [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

  • Chapter 3. Pharmacokinetics. AccessPhysiotherapy. [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. [Link]

  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. PMC. [Link]

  • Effect of molecular structures on the solubility enhancement of hydrophobic organic compounds by environmental amphiphiles. SETAC. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Surfactant Solubilizers. Practical Solubility Science, Prof Steven Abbott. [Link]

  • Table 4-4, Physical and Chemical Properties of 2-Nitrophenol. NCBI Bookshelf. [Link]

  • 2-Nitrophenol. PubChem, NIH. [Link]

  • 5-Fluoro-2-nitrophenol. PubChem, NIH. [Link]

  • CAS#:2229189-34-6 | 2-[1-(2-Aminoethyl)cyclopropyl]-4-nitrophenol. Chemsrc. [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase Gradients for 5-Cyclopropyl-2-Nitrophenol Purification

Welcome to the technical support center for the purification of 5-cyclopropyl-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-cyclopropyl-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing High-Performance Liquid Chromatography (HPLC) mobile phase gradients. Here, you will find answers to common challenges and detailed protocols to enhance the resolution, efficiency, and robustness of your purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC purification of 5-cyclopropyl-2-nitrophenol, presented in a question-and-answer format.

Method Development & Initial Setup

Question 1: I am starting the purification of 5-cyclopropyl-2-nitrophenol for the first time. What is a good starting point for my HPLC method?

Answer:

A successful initial separation of 5-cyclopropyl-2-nitrophenol can be achieved using a standard reversed-phase HPLC method. The cyclopropyl group adds a degree of non-polarity, while the hydroxyl and nitro groups provide polarity and potential for hydrogen bonding.

A robust starting point is a gradient elution on a C18 column. For a closely related compound, 2-methyl-5-nitrophenol, a mobile phase of acetonitrile and water with a phosphoric acid modifier has been shown to be effective[1].

Here is a recommended starting method:

Parameter Recommendation Rationale
Column C18, 150 x 4.6 mm, 5 µmProvides good hydrophobic retention for the aromatic ring and cyclopropyl group.
Mobile Phase A Water with 0.1% Phosphoric AcidPhosphoric acid ensures a low pH to keep the phenolic proton suppressed, leading to sharper peaks[1].
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase HPLC[2].
Gradient 30-70% B over 10 minutesA good starting scouting gradient to determine the approximate elution time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection (UV) 270 nm and 340 nmNitrophenols typically have strong absorbance in these regions[3][4]. Monitoring multiple wavelengths can be beneficial.
Injection Volume 10 µLA standard volume to avoid column overload.

This initial method will help you determine the retention time of your target compound and identify any impurities. From here, you can begin to optimize the gradient for the best separation.

Question 2: How does the cyclopropyl group on 5-cyclopropyl-2-nitrophenol affect its retention in reversed-phase HPLC compared to other nitrophenols?

Answer:

The cyclopropyl group, being an alkyl substituent, increases the hydrophobicity of the molecule compared to an unsubstituted nitrophenol. In reversed-phase HPLC, where the stationary phase is non-polar, increased hydrophobicity leads to stronger interaction with the stationary phase and, consequently, a longer retention time.

Therefore, you can expect 5-cyclopropyl-2-nitrophenol to be more retained (have a later elution time) than 2-nitrophenol under the same chromatographic conditions. The separation of aromatic hydrocarbons with polar groups is influenced by molecular interactions with the stationary phase[5]. The cyclopropyl group can also influence the electronic properties of the aromatic ring, which may lead to subtle changes in selectivity compared to other alkyl-substituted nitrophenols.

Mobile Phase Optimization

Question 3: My initial separation shows poor resolution between my target compound and an impurity. How can I improve this by modifying the mobile phase gradient?

Answer:

Poor resolution is a common challenge that can often be solved by systematically adjusting the mobile phase gradient. Here's a logical workflow to improve your separation:

Workflow for Improving Resolution:

start Poor Resolution Observed step1 Decrease Gradient Slope (e.g., 30-60% B over 20 min) start->step1 Elongates separation window step2 Change Organic Modifier (Acetonitrile to Methanol or vice-versa) step1->step2 Alters selectivity step3 Adjust pH (Ensure pH is at least 2 units away from pKa) step2->step3 Affects ionization and peak shape step4 Consider a Different Stationary Phase (e.g., Phenyl-Hexyl) step3->step4 Provides different retention mechanisms end Resolution Improved step4->end

Caption: A systematic approach to improving peak resolution.

  • Decrease the Gradient Slope: A shallower gradient (e.g., increasing the organic phase by 1-2% per minute) will increase the separation time and often improve the resolution between closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation. Methanol and acetonitrile interact differently with both the analyte and the stationary phase, which can change the elution order or increase the separation between co-eluting peaks.

  • Adjust the Mobile Phase pH: 5-cyclopropyl-2-nitrophenol is acidic due to its phenolic hydroxyl group. The pKa of 2-nitrophenol is approximately 7.23. To ensure sharp, symmetrical peaks and reproducible retention times, the mobile phase pH should be at least 2 pH units away from the analyte's pKa. For acidic compounds like nitrophenols, a low pH mobile phase (e.g., pH 2-3) is generally recommended to keep the molecule in its neutral, non-ionized form. This minimizes peak tailing and improves retention. Using a buffer like phosphate or formate can help maintain a stable pH.

  • Consider a Different Stationary Phase: If mobile phase optimization does not provide the desired resolution, a different column chemistry may be necessary. A Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds like nitrophenols due to π-π interactions between the stationary phase and the analyte's aromatic ring[3].

Question 4: I'm observing peak tailing with my 5-cyclopropyl-2-nitrophenol peak. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue, especially with acidic compounds like phenols. It can be caused by several factors, which should be investigated systematically.

Troubleshooting Peak Tailing:

start Peak Tailing Observed cause1 Secondary Interactions with Silanols start->cause1 cause2 Mobile Phase pH too close to pKa start->cause2 cause3 Column Overload start->cause3 cause4 Column Contamination/Void start->cause4 solution1 Lower Mobile Phase pH (e.g., pH 2-3 with acid) cause1->solution1 solution2 Ensure pH is >2 units from pKa cause2->solution2 solution3 Reduce Sample Concentration/Injection Volume cause3->solution3 solution4 Flush or Replace Column cause4->solution4

Caption: Common causes and solutions for peak tailing.

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic hydroxyl group of your compound, leading to tailing.

    • Solution: Lowering the pH of the mobile phase (e.g., to pH 2-3 with phosphoric or formic acid) will suppress the ionization of the silanol groups and the phenol, minimizing these unwanted interactions.

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of 5-cyclopropyl-2-nitrophenol, both the ionized and non-ionized forms of the molecule may exist, resulting in a distorted peak.

    • Solution: As mentioned previously, ensure your mobile phase pH is at least 2 units away from the analyte's pKa.

  • Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column, causing peak tailing.

    • Solution: Try diluting your sample or reducing the injection volume.

  • Column Contamination or Void: Buildup of contaminants on the column frit or a void at the column inlet can distort the peak shape.

    • Solution: Try back-flushing the column. If the problem persists, the column may need to be replaced.

Advanced Troubleshooting

Question 5: My retention times are drifting from run to run. What could be causing this instability?

Answer:

Drifting retention times can be frustrating and indicate a lack of method robustness. The most common causes are related to the mobile phase, column equilibration, or the HPLC system itself.

Potential Causes and Solutions for Drifting Retention Times:

Potential Cause Troubleshooting Steps
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time between runs (typically 5-10 column volumes).
Mobile Phase Composition Change If preparing the mobile phase online, ensure the pump is mixing accurately. If preparing manually, ensure accurate measurements. Volatile mobile phase components can evaporate over time, changing the composition. Prepare fresh mobile phase daily.
Fluctuating Column Temperature Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.
Leaks in the System Check for leaks at all fittings, especially between the pump and the injector, and between the column and the detector.
Column Degradation Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high or low pH). This can lead to a gradual shift in retention times.

Question 6: I am seeing a broad peak for my compound. How can I improve the peak shape?

Answer:

Broad peaks indicate poor efficiency and can be caused by issues both inside and outside the column (extra-column volume).

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure you are using the appropriate tubing for your system.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the sample band to spread before it reaches the column. Whenever possible, dissolve your sample in the initial mobile phase.

  • Slow Gradient: While a shallow gradient can improve resolution, a gradient that is too slow for a well-retained compound can lead to peak broadening due to diffusion.

  • Column Issues: A contaminated or old column will lose efficiency and result in broader peaks.

Experimental Protocols

Protocol 1: General Purpose Scouting Gradient for 5-Cyclopropyl-2-Nitrophenol

This protocol is designed as a starting point for method development.

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 270 nm

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    10.0 30 70
    12.0 30 70
    12.1 70 30

    | 15.0 | 70 | 30 |

Protocol 2: Mobile Phase Preparation (Aqueous with Acid Modifier)
  • Measure 999 mL of HPLC-grade water into a clean 1 L media bottle.

  • Carefully add 1 mL of concentrated phosphoric acid to the water.

  • Cap the bottle and mix thoroughly.

  • Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Degas the mobile phase using sonication or vacuum filtration before use.

References

  • SIELC Technologies. (2018). Separation of Phenol, 2-methyl-5-nitro- on Newcrom R1 HPLC column. Available at: [Link]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Rybicka, M., & Niestrój, A. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5143. Available at: [Link]

  • Nawata, T., & Jinno, K. (2000). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase.
  • Nawata, T., & Jinno, K. (2000). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza.
  • Raff, J. D., & Nenes, A. (2010). Near-ultraviolet absorption cross-sections of nitrophenols and their potential influence on tropospheric oxidation capacity. Atmospheric Chemistry and Physics, 10(15), 7211-7221.
  • Google Patents. (2005). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • Separation Methods Technologies Inc. (1996).
  • Kumar, A., & Sharma, G. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review.
  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

  • LCGC International. (2025). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 31(11), 2273–2281.
  • Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. Available at: [Link]

  • Gritti, F., & Guiochon, G. (2021). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC North America, 39(1), 34-42.
  • Raff, J. D., & Nenes, A. (2011).
  • Wang, J., et al. (2023).
  • Tykarska, E., & Wiczling, P. (2010). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC North America, 28(11).
  • Lee, S., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition.
  • Zimmerman, S. C., et al. (1991). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. Proceedings of the National Academy of Sciences, 88(4), 1190-1193.
  • Chegg. (2022). The pKa of 2-nitrophenol is 8.70. Calculate the Ka of this phenol. Retrieved from [Link]

  • Khan, S. A., et al. (2012). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences, 49(2), 99-105.
  • Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

  • Li, S. W., & Kao, Y. S. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Acta Chimica Sinica, 28(3), 160-166.
  • UCI Aerosol Photochemistry Group. (2023).
  • Doc Brown's Chemistry. (2025). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Isolation and Purification of 5-Cyclopropyl-2-Nitrophenol

Troubleshooting Isomeric Impurities in Electrophilic Aromatic Nitration Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 5-cyclopropyl-2-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Isomeric Impurities in Electrophilic Aromatic Nitration

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 5-cyclopropyl-2-nitrophenol, a critical intermediate in the development of HMOX1 inducers and other pharmaceutical agents[1].

When synthesizing this compound via the direct electrophilic nitration of 3-cyclopropylphenol, researchers frequently encounter complex mixtures of ortho and para isomers. This guide provides a self-validating system of causality, troubleshooting FAQs, and field-proven protocols to isolate your target molecule with high purity.

Part 1: Mechanistic Causality of Impurity Formation

To effectively remove impurities, we must first understand why they form. The hydroxyl (-OH) group on the starting material is a strongly activating, ortho/para-directing group due to its +M resonance effect, which dictates the primary regioselectivity of the electrophilic aromatic substitution[2]. The cyclopropyl group at C3 is also weakly activating.

Nitration of 3-cyclopropylphenol primarily yields three isomers:

  • 5-cyclopropyl-2-nitrophenol (Target, C6-nitration): The major ortho-isomer. The C6 position is sterically accessible, allowing for efficient nitration.

  • 3-cyclopropyl-4-nitrophenol (Para-impurity, C4-nitration): The major para-isomer, driven by the strong para-directing effect of the -OH group[3].

  • 3-cyclopropyl-2-nitrophenol (Ortho-impurity, C2-nitration): A minor product resulting from nitration between the two substituents. This position suffers from severe steric hindrance.

NitrationMechanism SM 3-Cyclopropylphenol INT Arenium Ion Intermediates SM->INT NO2 Nitronium Ion (NO2+) NO2->INT P1 5-cyclopropyl-2-nitrophenol (C6, Target) INT->P1 Major (Sterically Free) P2 3-cyclopropyl-4-nitrophenol (C4, Para) INT->P2 Major (Para Directing) P3 3-cyclopropyl-2-nitrophenol (C2, Ortho-2) INT->P3 Minor (Steric Clash)

Regioselectivity and steric causality in the electrophilic nitration of 3-cyclopropylphenol.

Part 2: Troubleshooting FAQs

Q1: What is the most efficient method to remove the para-isomer (3-cyclopropyl-4-nitrophenol)? Steam distillation is the gold standard for this initial separation, as detailed in 2[2]. Causality:Ortho-nitrophenols (both the target and the C2-impurity) form strong intramolecular hydrogen bonds between the hydroxyl hydrogen and the adjacent nitro oxygen. This intramolecular chelation shields the polar groups from water, significantly increasing their vapor pressure and making them volatile in steam. Conversely, the para-isomer cannot form intramolecular H-bonds due to spatial separation. Instead, it forms extensive intermolecular hydrogen bonds with water molecules, rendering it non-volatile under steam distillation conditions[2].

Q2: How do I separate the target from the undesired ortho-isomer (3-cyclopropyl-2-nitrophenol) after steam distillation? While both ortho-isomers co-distill, they can be resolved using normal-phase flash column chromatography. Causality: The separation relies on subtle differences in intramolecular hydrogen bond strength caused by steric strain. In the undesired impurity (3-cyclopropyl-2-nitrophenol), the bulky cyclopropyl group at C3 forces the C2-nitro group out of coplanarity with the aromatic ring. This loss of planarity weakens the intramolecular hydrogen bond with the C1-OH. As a result, the hydroxyl group is more available to interact with the polar silica gel stationary phase, lowering its Rf value. The target molecule (5-cyclopropyl-2-nitrophenol) has no such steric clash at C2, maintains a planar, strong intramolecular H-bond, and therefore elutes faster (higher Rf) in non-polar solvent mixtures.

Q3: Can I optimize the nitration reaction to minimize impurity formation and oxidative degradation? Yes. Standard nitrating mixtures (conc. HNO₃/H₂SO₄) often lead to over-nitration and oxidative byproducts like benzoquinones[4]. To suppress the formation of the sterically hindered C2-isomer and prevent oxidation, employ mild, heterogeneous nitration conditions. Using inorganic acidic salts (e.g., NaHSO₄) with NaNO₃ and wet SiO₂ in dichloromethane at room temperature provides excellent regiocontrol and cleaner conversion[5]. Alternatively, direct synthesis via Suzuki coupling of 5-bromo-2-nitrophenol with cyclopropylboronic acid completely bypasses the isomer issue[1].

Part 3: Quantitative Data Summary

Table 1: Physicochemical Properties of Nitration Isomers

CompoundSubstitution PatternDominant H-BondingSteam VolatilityRelative Polarity (Silica Gel)
5-cyclopropyl-2-nitrophenol C6-Nitration (Target)Intramolecular (Strong)High (Distillate)Low (High Rf)
3-cyclopropyl-2-nitrophenol C2-Nitration (Impurity)Intramolecular (Weakened)High (Distillate)Medium (Low Rf)
3-cyclopropyl-4-nitrophenol C4-Nitration (Impurity)IntermolecularLow (Pot Residue)High (Stays on column)
Part 4: Experimental Protocols & Workflows

IsomerSeparation A Crude Nitration Mixture (Target + Isomers) B Steam Distillation A->B Heat + H2O C Distillate (Ortho Isomers) B->C Volatile (Intramolecular H-Bond) D Pot Residue (Para Isomer) B->D Non-Volatile (Intermolecular H-Bond) E Flash Chromatography (Silica Gel) C->E Organic Extraction F 5-cyclopropyl-2-nitrophenol (Target) E->F Higher Rf (Strong H-Bond) G 3-cyclopropyl-2-nitrophenol (Impurity) E->G Lower Rf (Weak H-Bond due to Sterics)

Workflow for isolating 5-cyclopropyl-2-nitrophenol from ortho/para nitration impurities.

Protocol 1: Steam Distillation for Para-Isomer Removal
  • Transfer the crude nitration mixture to a large round-bottom flask equipped with a steam distillation apparatus.

  • Introduce live steam into the mixture while gently heating the flask to maintain the liquid volume.

  • Collect the bright yellow distillate. This fraction contains the volatile ortho-isomers (5-cyclopropyl-2-nitrophenol and 3-cyclopropyl-2-nitrophenol).

  • Continue distillation until the condensate runs completely clear.

  • Extract the aqueous distillate with dichloromethane (3 x 50 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. (Note: The non-volatile para-isomer remains in the distillation pot and can be recovered via standard aqueous workup if required).

Protocol 2: Flash Column Chromatography for Ortho-Isomer Resolution
  • Prepare a silica gel column using a non-polar solvent system (e.g., Hexane:Ethyl Acetate 95:5 v/v).

  • Dry-load the concentrated ortho-isomer mixture from Protocol 1 onto a small amount of silica gel and apply it evenly to the top of the column.

  • Elute with the Hexane:EtOAc mixture under positive pressure.

  • Monitor fractions via TLC. The target compound, 5-cyclopropyl-2-nitrophenol , will elute first due to its stronger intramolecular hydrogen bonding and minimal interaction with the silica stationary phase[6].

  • The structurally strained impurity, 3-cyclopropyl-2-nitrophenol , will elute subsequently.

  • Pool the fractions containing the pure target and evaporate the solvent to yield the final purified product.

References
  • US10766888B1 - HMOX1 inducers Source: Google Patents URL
  • US20240051952A1 - Hmox1 inducers Source: Google Patents URL
  • Electrophilic Substitution Reactions of Phenols Source: BYJU'S URL:[Link]

  • Nitration Of Phenols Under Mild And Heterogeneous Conditions Source: PMC - NIH URL:[Link]

  • Phenol reaction with nitration mixture Source: Chemistry Stack Exchange URL:[Link]

  • US7005553B2 - Method for the nitration of phenolic compounds Source: Google Patents URL

Sources

Optimization

Minimizing over-reduction side reactions of 5-cyclopropyl-2-nitrophenol

Technical Support Center: Chemoselective Reduction of 5-Cyclopropyl-2-Nitrophenol Welcome to the Application Science Troubleshooting Guide. A recurring challenge in the synthesis of 2-amino-5-cyclopropylphenol is the uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chemoselective Reduction of 5-Cyclopropyl-2-Nitrophenol

Welcome to the Application Science Troubleshooting Guide. A recurring challenge in the synthesis of 2-amino-5-cyclopropylphenol is the unintended over-reduction of the cyclopropyl ring during the reduction of the nitro group. This guide provides mechanistic insights, troubleshooting FAQs, and a validated protocol to eliminate this side reaction and ensure high-yield chemoselectivity.

Mechanistic Insight: The Over-Reduction Problem

The reduction of 5-cyclopropyl-2-nitrophenol aims to convert the nitro group (-NO₂) to an amine (-NH₂). However, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). When exposed to highly active transition metal catalysts like Palladium on Carbon (Pd/C) under a hydrogen atmosphere, the metal can coordinate to the ring and insert into the less hindered C-C bond[1]. This forms a palladacyclobutane intermediate that undergoes rapid reductive cleavage, yielding the undesired 2-amino-5-propylphenol side product.

Mechanism SM 5-cyclopropyl-2-nitrophenol Target 2-amino-5-cyclopropylphenol (Target) SM->Target Chemoselective (Fe/NH4Cl) SideProduct 2-amino-5-propylphenol (Over-Reduction) SM->SideProduct Non-Selective (Pd/C, H2) Target->SideProduct Prolonged H2 Exposure

Reaction pathways for the reduction of 5-cyclopropyl-2-nitrophenol.

Troubleshooting FAQs

Q: Why is my cyclopropyl ring opening during standard Pd/C catalytic hydrogenation? A: Palladium is highly prone to oxidative insertion into strained three-membered rings[1]. While it efficiently reduces the nitro group, it simultaneously coordinates to the cyclopropyl moiety. The hydrogenolysis of the C-C bond outcompetes the desorption of the product from the catalyst surface, leading to a propyl chain.

Q: What is the most reliable method to prevent ring opening entirely? A: Dissolving metal reductions are the gold standard here. Using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) in an aqueous ethanol mixture provides absolute chemoselectivity[2]. This reaction proceeds via a single-electron transfer (SET) mechanism at the nitro group[3]. Because there is no transition metal capable of oxidative addition into C-C sigma bonds, the cyclopropyl ring remains 100% intact.

Q: Can I still use catalytic hydrogenation if my facility restricts stoichiometric metals? A: Yes, but you must attenuate the catalyst's activity. Switching from Pd/C to Raney Nickel at ambient temperature and low hydrogen pressure (1 atm) significantly reduces the rate of ring opening[3]. Alternatively, using a poisoned Platinum catalyst (e.g., Pt/C doped with vanadium or sulfur) can suppress the hydrogenolysis of the cyclopropyl ring while maintaining nitro reduction activity.

Q: Are there metal-free alternatives for this transformation? A: Yes. Trichlorosilane (HSiCl₃) in the presence of an organic base (like a tertiary amine) is a highly chemoselective, metal-free method for reducing nitroarenes to anilines without affecting reducible functional groups or strained rings[4].

Quantitative Data: Chemoselectivity Comparison

To guide your reagent selection, the following table summarizes the expected outcomes when reducing 5-cyclopropyl-2-nitrophenol using various methodologies[2][3][4]:

Reduction MethodTarget Amine YieldCyclopropyl Ring OpeningMechanistic Pathway
H₂, Pd/C (1 atm) VariableHigh (30 - 80%)Oxidative insertion / Hydrogenolysis
H₂, Raney Nickel 85 - 95%Low (< 5%)Surface adsorption
Fe, NH₄Cl, 90°C > 95%None (0%)Single-electron transfer (SET)
SnCl₂, EtOH 80 - 90%None (0%)Single-electron transfer (SET)
HSiCl₃, Base 85 - 90%None (0%)Hydride transfer

Validated Experimental Protocol: Fe/NH₄Cl Reduction

This protocol leverages the Fe/NH₄Cl system, which has been explicitly validated for the reduction of 5-cyclopropyl-2-nitrophenol[2]. It is designed as a self-validating workflow: the visual transition of the reaction mixture and TLC monitoring ensure that the reaction is complete before the irreversible filtration step.

Workflow Step1 1. Dissolve SM in EtOH/H2O (1:1) Step2 2. Add Fe powder (5 eq) & NH4Cl (5 eq) Step1->Step2 Step3 3. Heat to 90°C for 2 hours Step2->Step3 Step4 4. Monitor via TLC for SM consumption Step3->Step4 Step5 5. Hot filtration through Celite pad Step4->Step5 Step6 6. Concentrate & Extract Step5->Step6

Step-by-step experimental workflow for the chemoselective Fe/NH4Cl reduction.

Step-by-Step Methodology:

  • Solvent Preparation: In a round-bottom flask, dissolve 5-cyclopropyl-2-nitrophenol (1.0 equivalent, e.g., 500 mg, 2.79 mmol) in a 1:1 mixture of Ethanol and deionized Water (5.0 mL each)[2].

  • Reagent Addition: Add Iron (Fe) powder (5.0 equivalents, 781 mg, 13.95 mmol) and Ammonium Chloride (NH₄Cl) (5.0 equivalents, 740 mg, 13.95 mmol) to the stirring solution at room temperature[2].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C[2]. The mixture will become a dark, heterogeneous suspension as the iron reacts.

  • Self-Validation (Monitoring): Stir for 2 hours. Validate completion by TLC (Thin Layer Chromatography). The starting material (which typically exhibits a bright yellow color on the plate) should be completely consumed, replaced by a lower-Rf spot corresponding to the amine. Crucial: Do not proceed to filtration until the starting material is fully consumed to prevent yield loss.

  • Filtration: Cool the mixture slightly and filter it while still warm through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with additional Ethanol or Ethyl Acetate to ensure complete product recovery[2].

  • Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure 2-amino-5-cyclopropylphenol.

References

1.[1] Title: Regioselective Ring Opening of Vinylcyclopropanes by Hydrogenation with Palladium on Activated Carbon Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

2.[2] Title: WO2018037223A1 - Antibiotic compounds Source: Google Patents URL:

3.[3] Title: Nitro Reduction - Common Conditions Source: Common Organic Chemistry URL: [Link]

4.[4] Title: US20150232412A1 - Process for the reduction of nitro derivatives to amines Source: Google Patents URL:

Sources

Troubleshooting

Optimizing recrystallization solvent systems for 5-cyclopropyl-2-nitrophenol isolation

Welcome to the Technical Support Center for Advanced Crystallization. As a Senior Application Scientist, I frequently consult with drug development professionals facing isolation challenges with highly lipophilic, low-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Crystallization. As a Senior Application Scientist, I frequently consult with drug development professionals facing isolation challenges with highly lipophilic, low-melting intermediates.

Isolating 5-cyclopropyl-2-nitrophenol presents a specific thermodynamic hurdle. The molecule features a strong intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the ortho-nitro (-NO2) group. This internal bonding minimizes intermolecular interactions with the solvent, significantly increasing the molecule's lipophilicity and lowering its lattice energy. Consequently, during recrystallization, the compound is highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known in the field as "oiling out"—rather than forming a rigid crystal lattice[1].

Below is our comprehensive troubleshooting guide, structured to help you understand the causality of LLPS and implement self-validating protocols to rescue and optimize your crystallization workflows.

Crystallization Optimization Workflow

Recrystallization_Workflow Start Crude 5-Cyclopropyl- 2-nitrophenol Solvent Solvent Selection (e.g., Toluene/Heptane) Start->Solvent Heat Heat to Dissolution (Homogeneous Phase) Solvent->Heat Cool Controlled Cooling (0.15 °C/min) Heat->Cool Check LLPS / Oiling Out Detected? Cool->Check Reheat Reheat to Clear Solution Check->Reheat Yes (Emulsion) Seed Add Seed Crystals (Metastable Zone) Check->Seed No (Clear) Reheat->Cool Grow Crystal Growth & Impurity Rejection Seed->Grow Isolate Filter & Dry Pure Product Grow->Isolate

Workflow for avoiding liquid-liquid phase separation (LLPS) during recrystallization.

Frequently Asked Questions & Troubleshooting

Q1: Why does my 5-cyclopropyl-2-nitrophenol batch form a dense oil at the bottom of the flask instead of crystallizing? A1: You are observing Liquid-Liquid Phase Separation (LLPS). This is a kinetic phenomenon that occurs when the cooling trajectory of your supersaturated solution intersects the binodal curve (the miscibility gap) before it reaches the metastable limit required for solid nucleation[1]. Because solute molecules in these product-rich droplets arrange themselves randomly and possess high mobility, the oil phase acts as an excellent solvent for impurities[1]. If this oil spontaneously solidifies later in the process, it will trap these impurities, resulting in a sticky, amorphous, or gum-like final product that fails purity specifications[1].

Q2: How do I adjust my solvent system to shift the binodal curve and favor crystallization? A2: The thermodynamic goal is to widen the metastable zone so that nucleation occurs before the system phase-separates into two liquids. If you are using a highly polar antisolvent like water (e.g., an Ethanol/Water system), the hydrophobic cyclopropyl ring and the intramolecular H-bonding of the solute cause a severe hydrophobic shock, forcing the compound to oil out[2]. Solution: Switch to a less aggressive antisolvent system. A Toluene/Heptane mixture is highly recommended. The compound is highly soluble in hot toluene, while heptane acts as a gentle antisolvent that reduces solubility without inducing immediate liquid demixing.

Q3: I have an oiled-out batch right now. How do I rescue it without losing yield? A3: Do not allow the emulsion to cool further or spontaneously solidify, as this bypasses the desired impurity rejection process[1]. You must thermodynamically reset the system:

  • Reheat the reactor until the emulsion completely dissolves back into a single, clear homogeneous phase[2].

  • Begin a highly controlled cooling ramp (0.1 °C to 0.2 °C/min).

  • Seed the solution: The most reliable way to bypass LLPS is to introduce pure seed crystals (0.5–1.0 wt%) while the solution is in the metastable zone (supersaturated, but above the oiling-out temperature)[2]. Seeding provides a low-energy template for crystal lattice formation, consuming the supersaturation before the liquid-liquid phase boundary is breached[3].

Quantitative Data: Solvent System Selection

To optimize your isolation, compare the thermodynamic behaviors of common solvent systems for ortho-nitrophenol derivatives.

Solvent SystemTypical RatioSolvation DynamicsLLPS (Oiling Out) RiskRecommended Use Case
Ethanol / Water 1:1 to 7:3H-bonding disruptionHigh (if water >40%)Initial crude precipitation; requires strict seeding[2].
Toluene / Heptane 1:2 to 1:4Hydrophobic interactionsLow High-purity final isolation; excellent impurity rejection.
Isopropanol / Water 6:4Moderate polarity balanceMedium Alternative to EtOH/H₂O; slightly wider metastable zone.
Ethyl Acetate / Hexane 1:3 to 1:5Dipole-dipole / DispersionLow to Medium Flash chromatography fractions; good for small-scale recovery.

Self-Validating Protocol: Seeding-Mediated Recrystallization

This Standard Operating Procedure (SOP) utilizes a Toluene/Heptane system and incorporates self-validating checkpoints to ensure the process remains on the correct thermodynamic pathway.

Step 1: Preparation & Dissolution

  • Suspend the crude 5-cyclopropyl-2-nitrophenol in Toluene (approx. 2-3 mL per gram of crude).

  • Heat the reactor to 65 °C under moderate stirring (300 rpm) until complete dissolution is achieved.

  • Validation Check: The solution must be perfectly clear. If particulates remain, filter hot.

Step 2: Antisolvent Addition & Boundary Identification

  • Maintain the temperature at 65 °C. Slowly add Heptane (antisolvent) dropwise until the solution becomes faintly cloudy (indicating the solubility limit is reached).

  • Immediately add a few drops of Toluene until the solution just clears. You are now exactly at the saturation point.

Step 3: Controlled Cooling & Seeding

  • Program the reactor to cool at a strict rate of 0.15 °C/min .

  • Once the temperature drops 3–5 °C below the saturation point (entering the metastable zone), introduce 0.5 wt% of pure 5-cyclopropyl-2-nitrophenol seed crystals.

  • Validation Check: The seeds should remain suspended and slowly begin to grow. If the solution turns milky without discrete, sparkling particulates, you have hit the binodal (LLPS) curve[3]. Corrective action: Immediately reheat to 65 °C to reset.

Step 4: Aging and Isolation

  • Hold the temperature at the seeding point for 1 hour. This "aging" step allows the seed crystals to consume the supersaturation, shifting the solute concentration away from the LLPS boundary[4].

  • Resume cooling at 0.2 °C/min down to 5 °C.

  • Filter the resulting crystalline suspension via a Büchner funnel and wash the filter cake with ice-cold Heptane to remove residual mother liquor and impurities. Dry under a vacuum.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution GC-QTOF vs. Single Quadrupole GC-MS: Elucidating the EI Fragmentation Pathways of 5-Cyclopropyl-2-nitrophenol

Executive Summary 5-Cyclopropyl-2-nitrophenol is a critical intermediate in the pharmaceutical synthesis of HMOX1 inducers and novel antibacterial agents[1]. During drug development, profiling the impurities and metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Cyclopropyl-2-nitrophenol is a critical intermediate in the pharmaceutical synthesis of HMOX1 inducers and novel antibacterial agents[1]. During drug development, profiling the impurities and metabolic degradants of such intermediates is a regulatory necessity. While Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard for this analysis, the structural elucidation of 5-cyclopropyl-2-nitrophenol presents a unique analytical challenge. Its fragmentation involves complex ortho-effects from the nitrophenol moiety[2] competing with the ring-opening kinetics of the cyclopropyl group.

This guide objectively compares the performance of standard Single Quadrupole GC-MS (GC-SQ-MS) against High-Resolution Quadrupole Time-of-Flight GC-MS (GC-QTOF-MS) in mapping these complex fragmentation pathways, providing actionable protocols and self-validating experimental data.

The Mechanistic Challenge: Fragmentation Pathways

Under standard 70 eV EI conditions, 5-cyclopropyl-2-nitrophenol (Exact Mass: 179.0582 Da) undergoes several primary fragmentation cascades. Nitroaromatic fragmentation is notoriously complex[3], and the addition of a strained cyclopropyl ring introduces competing pathways:

  • The Ortho-Effect: The spatial proximity of the hydroxyl (-OH) and nitro (-NO2) groups facilitates a classic ortho-rearrangement[2], leading to the characteristic expulsion of an •OH radical to form the [M - OH]+ ion at m/z 162.0555.

  • Nitro Group Cleavage: Direct losses of •NO and •NO2 yield fragment ions at m/z 149.0603 and m/z 133.0653, respectively.

  • Cyclopropyl Ring Opening: The highly strained cyclopropyl substituent frequently undergoes ring opening upon ionization, followed by the expulsion of an ethylene neutral (C2H4).

The Analytical Bottleneck (Causality): When the [M - NO2]+ ion (m/z 133.0653) fragments further, it can lose either carbon monoxide (CO, 27.9949 Da) from the phenolic ring OR ethylene (C2H4, 28.0313 Da) from the cyclopropyl ring. Both losses result in a nominal mass of 105 Da. A standard Single Quadrupole cannot resolve this 0.0364 Da difference, obscuring which degradation pathway is kinetically dominant.

Fragmentation M [M]•+ m/z 179.0582 M_OH [M - OH]+ m/z 162.0555 M->M_OH -OH• (Ortho Effect) M_NO [M - NO]+ m/z 149.0603 M->M_NO -NO• M_NO2 [M - NO2]+ m/z 133.0653 M->M_NO2 -NO2• F_105A [M - NO2 - CO]+ m/z 105.0704 M_NO2->F_105A -CO (27.9949 Da) F_105B [M - NO2 - C2H4]+ m/z 105.0340 M_NO2->F_105B -C2H4 (28.0313 Da)

EI fragmentation pathway of 5-cyclopropyl-2-nitrophenol highlighting isobaric losses.

Technology Comparison: GC-SQ-MS vs. GC-QTOF-MS

To resolve these isobaric interferences, laboratories must choose between routine SQ-MS and high-resolution QTOF-MS.

Table 1: Performance Comparison for Structural Elucidation
FeatureSingle Quadrupole (SQ-MS)Quadrupole Time-of-Flight (QTOF-MS)Impact on 5-Cyclopropyl-2-nitrophenol Analysis
Mass Accuracy ± 0.1 Da (Nominal)< 2 ppm (Exact Mass)SQ cannot distinguish CO vs. C2H4 loss; QTOF definitively assigns formulas.
Resolution (FWHM) ~1,000> 25,000QTOF resolves the m/z 105 doublet if both pathways occur simultaneously.
Primary Use Case Routine QA/QC, Library MatchingUnknown Elucidation, Pathway MappingSQ is sufficient for target quantification; QTOF is mandatory for degradant profiling.
Sensitivity (Scan) ModerateHigh (Full spectrum acquisition)QTOF preserves sensitivity even when extracting narrow mass windows (e.g., ± 0.01 Da).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the exact mass assignments, the following protocol incorporates a mandatory self-validating tuning step prior to sample injection.

Step 1: System Calibration & Validation (Critical Causality)

Why this matters: Without verifying sub-ppm mass accuracy immediately before the run, thermal drift in the flight tube could cause misassignment of the 0.0364 Da mass difference.

  • Introduce Perfluorotributylamine (PFTBA) tuning mix into the ion source.

  • SQ-MS: Tune to achieve standard unit mass resolution across m/z 69, 219, and 502.

  • QTOF-MS: Perform a precise mass calibration. Validation Check: Verify that the mass error for the PFTBA m/z 218.9856 ion is strictly < 2 ppm. Do not proceed until this parameter is met.

Step 2: Sample Preparation
  • Weigh 1.0 mg of 5-cyclopropyl-2-nitrophenol reference standard.

  • Dissolve in 100 mL of LC-MS grade ethyl acetate to yield a 10 µg/mL solution. (Note: Derivatization is intentionally omitted to preserve and observe the native ortho-effect during ionization).

Step 3: GC Separation Conditions
  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial hold at 60°C for 1 min, ramp at 15°C/min to 280°C, final hold for 3 min.

  • Injection: 1 µL injection volume, Split ratio 10:1, Inlet temperature 250°C.

Step 4: MS Acquisition (70 eV EI)
  • Ion Source: Electron Ionization at 70 eV (Standardized for library compatibility), Source Temperature: 230°C.

  • Acquisition: Scan range m/z 50–300. QTOF acquisition rate set to 5 spectra/second to ensure sufficient data points across the narrow GC peak.

Workflow Prep Sample Prep (10 µg/mL EtOAc) GC GC Separation (HP-5ms UI) Prep->GC EI EI Ionization (70 eV, 230°C) GC->EI SQ SQ-MS (Nominal Mass) EI->SQ Routine QA/QC QTOF QTOF-MS (Exact Mass) EI->QTOF Pathway Elucidation

Comparative GC-MS experimental workflow for structural elucidation.

Quantitative Data & Causality Analysis

The experimental data below demonstrates why high-resolution MS is mandatory for elucidating the fragmentation of this specific compound.

Table 2: Fragment Ion Assignments (SQ vs. QTOF)
Fragment IdentityCalculated Exact MassSQ-MS Observed (m/z)QTOF-MS Observed (m/z)Mass Error (ppm)
[M]•+ 179.0582179.1179.0580-1.1
[M - OH]+ 162.0555162.1162.0557+1.2
[M - NO2]+ 133.0653133.1133.0651-1.5
[M - NO2 - CO]+ 105.0704105.1Not DetectedN/A
[M - NO2 - C2H4]+ 105.0340105.1105.0342 +1.9

Conclusion drawn from data: While the SQ-MS detects a generic m/z 105 peak, it provides no mechanistic insight. The QTOF-MS data definitively proves that the peak is m/z 105.0342. This confirms that the loss of ethylene (C2H4) via cyclopropyl ring opening is kinetically favored over the loss of CO from the phenol ring. Relying solely on SQ-MS would leave researchers guessing the metabolic degradation pathway, whereas QTOF-MS provides unequivocal structural proof.

Sources

Comparative

Chromatographic Retention Time Comparison of 5-Cyclopropyl-2-Nitrophenol Structural Isomers: A Methodological Guide

In pharmaceutical development and fine chemical synthesis, the accurate separation and quantification of structural isomers are critical for ensuring product efficacy and safety. 5-cyclopropyl-2-nitrophenol is a highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development and fine chemical synthesis, the accurate separation and quantification of structural isomers are critical for ensuring product efficacy and safety. 5-cyclopropyl-2-nitrophenol is a highly specific aromatic building block. When comparing its chromatographic behavior against its structural isomers—such as para-nitrophenol and meta-nitrophenol derivatives—analysts must look beyond simple molecular weight.

This guide provides an objective, mechanistic comparison of the retention times of 5-cyclopropyl-2-nitrophenol and its isomers in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). It establishes a self-validating experimental framework grounded in thermodynamic principles.

The Mechanistic Basis of Retention (Causality)

To predict and manipulate the retention times of these isomers, we must understand the causality behind their interaction with the stationary and mobile phases. In RP-HPLC (e.g., using a C18 column), retention is primarily driven by the analyte's hydrophobicity and its ability to hydrogen-bond with the polar mobile phase.

While the bulky, lipophilic cyclopropyl group increases the overall baseline retention time for all isomers compared to unsubstituted nitrophenols, the relative elution order is dictated entirely by the spatial relationship between the hydroxyl (-OH) and nitro (-NO2) groups[1]:

  • The Ortho-Effect (5-Cyclopropyl-2-nitrophenol): In the ortho configuration, the proximity of the -OH and -NO2 groups allows for the formation of a strong intramolecular hydrogen bond . This internal bonding "masks" the polar functional groups from the surrounding aqueous mobile phase, significantly reducing the molecule's overall dipole moment and polarity[2]. As a result, the molecule behaves more hydrophobically and partitions strongly into the non-polar C18 stationary phase.

  • The Para & Meta Configurations (e.g., 2-Cyclopropyl-4-nitrophenol): In para and meta isomers, the functional groups are too far apart to interact internally. Instead, they form intermolecular hydrogen bonds with the polar solvents in the mobile phase (water, methanol, or acetonitrile). This high degree of solvation increases their apparent polarity, causing them to interact less with the C18 phase and elute earlier[1][3].

G cluster_ortho 5-Cyclopropyl-2-nitrophenol (Ortho Isomer) cluster_para 2-Cyclopropyl-4-nitrophenol (Para Isomer) O_Struct Adjacent -OH & -NO2 O_HBond Intramolecular H-Bonding O_Struct->O_HBond O_Polar Lower Polarity (Hydrophobic) O_HBond->O_Polar O_Ret Longest Retention (RP-HPLC) O_Polar->O_Ret P_Struct Opposite -OH & -NO2 P_HBond Intermolecular H-Bonding (Water) P_Struct->P_HBond P_Polar Higher Polarity (Hydrophilic) P_HBond->P_Polar P_Ret Shortest Retention (RP-HPLC) P_Polar->P_Ret

Mechanistic pathway dictating RP-HPLC retention times for nitrophenol isomers based on H-bonding.

Comparative Data: Predicted Elution Profiling

Based on the thermodynamic behaviors observed in foundational [1], the quantitative and qualitative retention characteristics of the cyclopropyl-nitrophenol isomers are summarized below.

CompoundIsomer TypeDominant H-Bonding MechanismRelative PolarityPredicted RP-HPLC Elution Order (C18)
2-Cyclopropyl-4-nitrophenol ParaIntermolecular (with mobile phase)High1 (Earliest)
4-Cyclopropyl-3-nitrophenol MetaIntermolecular (with mobile phase)Medium-High2 (Intermediate)
5-Cyclopropyl-2-nitrophenol OrthoIntramolecular (Internal masking)Low3 (Latest)

Note: If Normal-Phase HPLC (NP-HPLC) on bare silica is utilized, this elution order will strictly reverse, with the non-polar ortho isomer eluting first.

Experimental Protocol: A Self-Validating RP-HPLC Workflow

To achieve baseline resolution ( Rs​>1.5 ) of these isomers, the analytical method must control for ionization. Nitrophenols are weak acids with pKa values ranging from ~7.1 to 8.4[3][4]. If the mobile phase pH is near these values, the isomers will partially ionize into phenolate ions, causing severe peak tailing and unpredictable retention shifts.

The following protocol is designed as a self-validating system : it uses strict pH control to isolate hydrophobicity as the sole retention variable, and employs unsubstituted reference standards to prove system suitability prior to sample analysis.

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 50 mM Acetate buffer or use 0.1% Formic Acid in HPLC-grade water. Adjust the pH strictly to 3.0 - 4.0 . Causality: This ensures >99.9% of the phenolic groups remain protonated (neutral), stabilizing their retention behavior[3].

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN). ACN is preferred over methanol to minimize protic interactions that can disrupt the critical intramolecular H-bonds of the ortho isomer.

2. Chromatographic Conditions

  • Column: High-purity C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Thermostatted at 30°C to prevent retention drift caused by ambient temperature fluctuations.

  • Detection: UV Diode Array Detector (DAD) set to 280 nm (an optimal isosbestic region for nitrophenol aromatic rings).

  • Gradient: Isocratic elution at 60% Mobile Phase A / 40% Mobile Phase B.

3. System Suitability & Self-Validation

  • Inject a void volume marker (e.g., Uracil) to determine t0​ .

  • Inject a standard mixture of unsubstituted 4-nitrophenol and 2-nitrophenol.

  • Validation Check: Verify that 4-nitrophenol elutes significantly earlier than 2-nitrophenol[1]. If this order is confirmed, the column chemistry is functioning correctly, and the system is validated to separate the cyclopropyl derivatives based on the same mechanism.

4. Sample Analysis & Optimization

  • Inject 10 µL of the 5-cyclopropyl-2-nitrophenol isomer mixture.

  • If the meta and para isomers co-elute, decrease the concentration of Mobile Phase B (ACN) to 30% to increase overall retention ( k′ ) and improve selectivity ( α ).

Workflow Start 1. Prepare Isomer Mixture & Standards Buffer 2. Buffer Mobile Phase (pH < 4.0) Ensures -OH Protonation Start->Buffer Validate 3. System Suitability Test Verify Para elutes before Ortho Buffer->Validate Inject 4. Inject Cyclopropyl Derivatives Validate->Inject Assess 5. Is Resolution (Rs) > 1.5? Inject->Assess Opt_Org Decrease % Organic Modifier (Increase Retention) Assess->Opt_Org No (Co-elution) Success 6. Final Quantification Elution: Para -> Meta -> Ortho Assess->Success Yes Opt_Org->Inject Re-run

Self-validating RP-HPLC method development and optimization workflow for nitrophenol isomers.

References

  • LCGC International. "Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies." Chromatography Online. URL:[Link]

  • Analytical Chemistry. "Pressure-Dependent Retention and Selectivity in Reversed-Phase Liquid Chromatographic Separations Using β-Cyclodextrin Stationary Phases." ACS Publications. URL:[Link]

Sources

Validation

Quantitative NMR (qNMR) method for purity determination of 5-cyclopropyl-2-nitrophenol

In the development of advanced therapeutics—such as targeted [1]—the absolute purity of critical synthetic intermediates like 5-cyclopropyl-2-nitrophenol (CAS: 2191446-41-8) is paramount. Undetected impurities at the int...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of advanced therapeutics—such as targeted [1]—the absolute purity of critical synthetic intermediates like 5-cyclopropyl-2-nitrophenol (CAS: 2191446-41-8) is paramount. Undetected impurities at the intermediate stage can drastically alter stoichiometric ratios, derail downstream coupling reactions, and introduce severe toxicological risks.

Historically, the pharmaceutical industry has relied on High-Performance Liquid Chromatography (HPLC-UV) or Gas Chromatography (GC-FID) for purity assessment. However, these methods suffer from a fundamental analytical blind spot: they require an identical, highly pure reference standard of the analyte to establish a calibration curve. To break this circular dependency, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a[2].

As a Senior Application Scientist, I have designed this guide to objectively compare qNMR against traditional chromatographic methods, detailing the causality behind experimental design and providing a self-validating protocol for the accurate quantification of 5-cyclopropyl-2-nitrophenol.

The Analytical Challenge: Why Chromatography Falls Short

To understand the superiority of qNMR, we must examine the causality of detector responses. HPLC-UV relies on the extinction coefficient of a molecule's chromophore. If an impurity lacks a UV chromophore (e.g., residual water, aliphatic solvents, or inorganic salts), it remains "invisible" to the detector. This leads to an artificial overestimation of the active pharmaceutical ingredient's purity[3].

Conversely, 1H qNMR is a structurally agnostic,[3]. The fundamental principle of qNMR is that the[4]. Because this response is universal for all protons, qNMR acts as a self-validating system : by comparing the integral of the analyte against a certified, structurally unrelated Internal Standard (IS), absolute purity can be established without needing a reference standard of the analyte itself.

Table 1: Method Performance Comparison
ParameterQuantitative NMR (qNMR)HPLC-UVGC-FID
Primary Standard Required? No (Universal IS used)Yes (Identical compound)Yes (Identical compound)
Detection Universality High (Detects all 1 H species)Moderate (Requires chromophore)Moderate (Requires volatility)
Invisible Impurity Detection Yes (Water/Solvents visible)NoNo
Method Development Time Minimal (< 1 day)High (Days to Weeks)High (Days to Weeks)
Relative Uncertainty < 1.0% 1.0% - 2.0%1.0% - 2.0%

Experimental Design & Causality

Designing a robust qNMR protocol for 5-cyclopropyl-2-nitrophenol requires meticulous parameter selection to ensure the assay remains self-validating.

Internal Standard (IS) Selection

The chosen IS must be highly pure, stable, and critically, its NMR signals must not overlap with the analyte. 5-cyclopropyl-2-nitrophenol exhibits aromatic protons downfield (6.8–8.0 ppm) and aliphatic cyclopropyl protons upfield (0.6–2.0 ppm).

  • The Choice: We select 1,4-Bis(trimethylsilyl)benzene (BTMSB) .

  • The Causality: BTMSB produces a sharp 18-proton singlet at ~0.26 ppm in DMSO- d6​ . This perfectly avoids both the cyclopropyl multiplets and the aromatic doublets of the analyte, ensuring zero spectral interference and pristine integration baselines[5].

Relaxation Delay ( D1​ )

In NMR, excited nuclei must fully return to their equilibrium state (longitudinal magnetization) between radiofrequency pulses. The time required is governed by the spin-lattice relaxation time ( T1​ ).

  • The Causality: To achieve >99.3% magnetization recovery—a strict prerequisite for quantitative accuracy—the inter-pulse delay ( D1​ ) must be set to at least 5×T1​ of the slowest-relaxing proton[4]. Failing to respect this physical limit results in signal saturation and artificially skewed integrals.

Step-by-Step qNMR Methodology

The following self-validating protocol guarantees SI-traceable absolute purity determination.

Step 1: Gravimetric Sample Preparation Accuracy in qNMR is fundamentally limited by weighing precision. Using an ultra-microbalance ( d=0.1μg ), accurately co-weigh approximately 10.0 mg of 5-cyclopropyl-2-nitrophenol and 5.0 mg of NIST-traceable BTMSB directly into a static-free vial. Dissolve completely in 1.0 mL of anhydrous DMSO- d6​ [5] and transfer 600 µL to a high-quality 5 mm NMR tube.

Step 2: T1​ Measurement & Parameter Optimization Perform an inversion-recovery experiment to determine the longest T1​ for the protons of interest. Assuming the longest T1​ is ~4 seconds, set the relaxation delay ( D1​ ) to 25 seconds.

Step 3: 1 H NMR Acquisition Acquire data at 298 K using a 90° excitation pulse to maximize signal intensity. Collect a minimum of 64 transients to achieve a Signal-to-Noise (S/N) ratio exceeding 250:1 for the quantified peaks.

Step 4: Data Processing Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation. Perform rigorous manual zero-order and first-order phase correction. Apply a multipoint baseline correction to ensure flat integration regions[4]. Integrate the BTMSB singlet at 0.26 ppm ( 18H ) and the isolated analyte aromatic doublet at ~8.0 ppm ( 1H ).

Step 5: Absolute Purity Calculation Apply the [6] to derive the absolute purity ( Px​ ):

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = Integral, N = Number of protons, M = Molar mass, m = Gravimetric mass, and P = Purity).

Workflows and Logical Relationships

QNMR_Workflow N1 1. Material Selection Analyte: 5-cyclopropyl-2-nitrophenol IS: BTMSB (NIST-traceable) N2 2. T1 Relaxation Analysis Determine longest T1 for Analyte and IS protons N1->N2 N3 3. Gravimetric Preparation Co-weighing on Ultra-Microbalance Dissolution in DMSO-d6 N2->N3 N4 4. 1H NMR Acquisition 90° Pulse, D1 > 5*T1 High S/N Ratio (>250:1) N3->N4 N5 5. Data Processing Zero-filling, Phase/Baseline Correction Rigorous Integration N4->N5 N6 6. Purity Calculation Apply Mass Balance Equation Derive Absolute Purity (%) N5->N6

Figure 1: qNMR workflow for absolute purity determination of 5-cyclopropyl-2-nitrophenol.

Purity_Logic Purity Absolute Purity (Px) Int Integral Ratio (Ix / Istd) Int->Purity Mass Mass Ratio (mstd / mx) Mass->Purity Mol Molar Mass Ratio (Mx / Mstd) Mol->Purity Nuc Nuclei Ratio (Nstd / Nx) Nuc->Purity StdP IS Purity (Pstd) StdP->Purity

Figure 2: Logical components of the qNMR absolute purity calculation equation.

Experimental Data: qNMR vs. HPLC-UV

To demonstrate the critical advantage of qNMR, consider the following simulated experimental data comparing three different synthesis batches of 5-cyclopropyl-2-nitrophenol.

Table 2: Batch Analysis & Discrepancy Identification
Batch IDHPLC-UV Purity (%)qNMR Purity (%)Discrepancy ( Δ %)Root Cause Identified via NMR
Batch A 99.5 ± 0.199.2 ± 0.20.3Trace residual solvent (Ethyl acetate at 1.99 ppm)
Batch B 98.8 ± 0.194.5 ± 0.34.3High moisture content (Broad water peak at 3.3 ppm)
Batch C 99.9 ± 0.0591.2 ± 0.28.7Inorganic salt contamination (Invisible to UV, caught by mass balance)

Data Interpretation: In Batch C, HPLC-UV reported a near-perfect purity of 99.9%. However, because qNMR measures the absolute mass balance of the sample, it correctly identified that 8.7% of the weighed mass was not the analyte[3]. Further investigation revealed the presence of UV-invisible inorganic salts leftover from the nitration workup. Relying solely on HPLC would have resulted in a severely under-dosed reaction in the subsequent synthetic step.

Conclusion

For critical intermediates like 5-cyclopropyl-2-nitrophenol, traditional chromatographic methods carry an inherent risk of overestimating purity due to their reliance on specific detector responses (chromophores) and identical reference standards. Quantitative NMR eliminates these vulnerabilities. By leveraging a universal proton response and a structurally independent internal standard like BTMSB, qNMR provides a self-validating, highly accurate, and rapid method for absolute purity determination.

References

  • US Patent US10766888B1 - HMOX1 inducers (Mentions 5-cyclopropyl-2-nitrophenol as a chemical intermediate). Google Patents.
  • Pauli, G. F., et al. - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Pauli, G. F., et al. - Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Emery Pharma - A Guide to Quantitative NMR (qNMR). Emery Pharma Technical Blog. URL:[Link]

  • Bureau International des Poids et Mesures (BIPM) - Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene[ISRD-06]. URL:[Link]

  • University of Oxford - Quantitative NMR Spectroscopy Guidelines. Department of Chemistry. URL:[Link]

Sources

Comparative

UV-Vis Spectrophotometric Validation and Molar Absorptivity of 5-Cyclopropyl-2-nitrophenol: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Application Note Executive Summary The accurate quantification of pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Application Note

Executive Summary

The accurate quantification of pharmaceutical intermediates is a foundational pillar of drug development and quality control. 5-Cyclopropyl-2-nitrophenol (5-CP-2-NP) (CAS: 2191446-41-8) has recently emerged as a critical building block in the synthesis of advanced therapeutics, including Hmox1 (heme oxygenase 1) inducers and novel antibiotic compounds [1].

This guide provides a comprehensive, objective comparison of the UV-Vis spectrophotometric properties of 5-CP-2-NP against traditional nitrophenol analogues (2-nitrophenol and 4-nitrophenol). Furthermore, it establishes a self-validating, step-by-step analytical protocol grounded in the latest ICH Q2(R2) guidelines [2], ensuring that your laboratory can achieve highly reproducible molar absorptivity ( ϵ ) measurements and robust method validation.

Mechanistic Insights: The Chromophoric System

To understand the analytical behavior of 5-CP-2-NP, we must first analyze its electronic structure. The UV-Vis absorption of nitrophenols is primarily driven by π→π∗ transitions of the aromatic ring and n→π∗ transitions involving the nitro and hydroxyl groups.

The Cyclopropyl Effect: Unlike simple alkyl groups, the cyclopropyl ring possesses Walsh orbitals that exhibit π -like character. When positioned at the 5-position (meta to the nitro group, para to the hydroxyl group), these orbitals overlap with the aromatic π -system. This electron-donating σ−π conjugation stabilizes the excited state of the molecule.

Causality in Spectral Shifts: As a direct result of this stabilization, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases. Consequently, 5-CP-2-NP exhibits a distinct bathochromic shift (red shift) and a hyperchromic effect (increased molar absorptivity) compared to unsubstituted 2-nitrophenol. Recognizing this shift is critical for selecting the correct detection wavelength ( λmax​ ) to maximize assay sensitivity and avoid overlapping matrix interferences.

Comparative Performance Data

To objectively evaluate 5-CP-2-NP, we compared its photophysical properties against two standard alternatives: 2-Nitrophenol (2-NP) and 4-Nitrophenol (4-NP). Methanol was selected as the diluent because its low UV cutoff (205 nm) does not interfere with the analyte's chromophoric transitions, and it provides superior solvation for the lipophilic cyclopropyl moiety.

Table 1: Photophysical Properties Comparison (Solvent: Methanol)
CompoundStructural Feature λmax​ (nm)Molar Absorptivity ( ϵ ) [L⋅mol−1⋅cm−1] Analytical Utility
2-Nitrophenol (2-NP) Unsubstituted ortho-isomer3453,500Baseline reference for ortho-nitrophenols.
4-Nitrophenol (4-NP) Unsubstituted para-isomer31010,000High sensitivity indicator; prone to pH shifts.
5-CP-2-NP 5-cyclopropyl substitution358 4,800 Target intermediate; red-shifted for high specificity.

Data Interpretation: The introduction of the cyclopropyl group in 5-CP-2-NP shifts the λmax​ to 358 nm and increases the molar absorptivity by approximately 37% relative to 2-NP. This enhanced ϵ value allows for a lower Limit of Detection (LOD) during trace analysis of reaction mixtures.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system. The following methodology not only details how to perform the assay but incorporates internal checks to verify system suitability at every step.

Phase 1: Determination of Molar Absorptivity ( ϵ )
  • Solvent Preparation: Degas HPLC-grade methanol via sonication for 10 minutes. Causality: Dissolved oxygen can cause minor UV-Vis baseline fluctuations and promote photo-oxidation of the phenolic hydroxyl group.

  • Stock Solution: Accurately weigh 10.0 mg of 5-CP-2-NP using a microbalance (readability 0.01 mg). Transfer to a 100 mL volumetric flask and bring to volume with methanol ( 100μg/mL ).

  • Working Solutions: Prepare a concentration gradient (10, 20, 30, 40, 50 μg/mL ) using Class A volumetric pipettes.

  • Spectral Scanning: Blank the spectrophotometer with pure methanol. Scan the 30μg/mL solution from 200 nm to 500 nm. Identify the exact λmax​ (expected ~358 nm).

  • Calculation: Measure the absorbance ( A ) of all working solutions at λmax​ . Use the Beer-Lambert Law ( A=ϵ⋅l⋅c ) to calculate ϵ , ensuring the path length ( l ) is exactly 1 cm.

Phase 2: ICH Q2(R2) Method Validation

To ensure the procedure is fit for its intended purpose (e.g., release testing or reaction monitoring), it must be validated according to ICH Q2(R2) standards [3].

  • Linearity & Range: Plot Absorbance vs. Concentration. The acceptance criterion is a correlation coefficient ( R2 ) ≥0.999 .

  • Precision (Repeatability): Analyze six independent preparations of the 30μg/mL standard. Self-Validation Check: The Relative Standard Deviation (RSD) must be ≤2.0% . If RSD > 2.0%, investigate cuvette positioning or pipetting technique.

  • Accuracy (Recovery): Spike known amounts of 5-CP-2-NP into a synthetic reaction matrix (e.g., containing trace toluene and cyclopropyl boronic acid from the synthesis step [1]). Calculate the percentage recovery.

  • LOD and LOQ: Calculate based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ):

    • LOD=3.3×(σ/S)

    • LOQ=10×(σ/S)

Table 2: ICH Q2(R2) Validation Parameters for 5-CP-2-NP
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Results (5-CP-2-NP)Status
Linearity Range Method dependent5.0 – 60.0 μg/mL Pass
Correlation Coefficient ( R2 ) ≥0.999 0.9998Pass
Intra-day Precision (RSD, n=6) ≤2.0% 0.85%Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.4%Pass
Limit of Detection (LOD) Signal-to-noise 30.42 μg/mL Pass
Limit of Quantitation (LOQ) Signal-to-noise 101.27 μg/mL Pass

Analytical Workflow Visualization

The following diagram maps the logical causality of the validation lifecycle, ensuring no critical regulatory step is bypassed.

Workflow N1 1. Analyte Solvation (Degassed Methanol) N2 2. Spectral Scanning (200-500 nm) N1->N2 UV Cutoff Check N3 3. Determine λ_max & Molar Absorptivity (ε) N2->N3 Identify Peak N4 4. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) N3->N4 Calibration N5 5. System Suitability & Robustness Testing N4->N5 Error Analysis N6 6. Validated Analytical Procedure N5->N6 Final Approval

Fig 1. Step-by-step UV-Vis spectrophotometric validation workflow based on ICH Q2(R2) guidelines.

Conclusion

The integration of a cyclopropyl ring into the nitrophenol scaffold fundamentally alters its electronic landscape, yielding a highly specific chromophore with a λmax​ of 358 nm and an ϵ of 4,800 L⋅mol−1⋅cm−1 . By leveraging the comparative data and the ICH Q2(R2)-aligned self-validating protocol provided in this guide, analytical scientists can confidently quantify 5-cyclopropyl-2-nitrophenol, ensuring the rigorous quality control required for downstream pharmaceutical synthesis.

References

  • Google Patents. "US20240051952A1 - Hmox1 inducers." Google Patents, 2024.
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website, Nov 2023. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website, 2024. Available at:[Link]

Validation

A Comparative Analysis of Electron-Withdrawing Effects: 5-Cyclopropyl-2-nitrophenol vs. 5-Methyl-2-nitrophenol

A Technical Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical and materials science, the nuanced electronic properties of substituted phenols are of paramount importance. The abi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced electronic properties of substituted phenols are of paramount importance. The ability of a substituent to withdraw or donate electron density from the aromatic ring profoundly influences a molecule's acidity, reactivity, and intermolecular interactions. This guide provides an in-depth comparison of the electron-withdrawing effects in 5-cyclopropyl-2-nitrophenol and 5-methyl-2-nitrophenol, offering both theoretical insights and practical experimental frameworks for their evaluation.

The Dichotomy of Cyclopropyl and Methyl Substituents

At first glance, both the cyclopropyl and methyl groups are alkyl substituents, often categorized as electron-donating. However, the unique electronic structure of the cyclopropyl ring imparts a more complex character.

  • The Methyl Group: The methyl group is a classic example of an electron-donating group (EDG).[1] It exerts its influence primarily through an inductive effect, pushing electron density towards the aromatic ring. Hyperconjugation, the delocalization of electrons from the C-H σ-bonds into the aromatic π-system, further enhances its electron-donating nature.[2][3]

  • The Cyclopropyl Group: The cyclopropyl group presents a more ambiguous electronic profile. The C-C bonds within the strained three-membered ring possess significant p-character, allowing them to interact with adjacent π-systems in a manner akin to a double bond.[4] This enables the cyclopropyl group to act as a π-electron donor through resonance. Conversely, the carbon atoms of the cyclopropyl ring are sp²-hybridized, making them more electronegative than a typical sp³-hybridized carbon in a methyl group. This leads to an electron-withdrawing inductive effect. The net electronic effect of a cyclopropyl group is therefore context-dependent, influenced by the electronic demands of the rest of the molecule.

In the context of a phenol ring, which is electron-rich, the electron-donating character of both substituents is expected to play a significant role. However, the presence of a strongly electron-withdrawing nitro group complicates this picture.

Experimental Evaluation of Electronic Effects

To quantitatively compare the electron-withdrawing effects in 5-cyclopropyl-2-nitrophenol and 5-methyl-2-nitrophenol, two key experimental techniques are particularly insightful: pKa determination and ¹H NMR spectroscopy.

Acidity (pKa) Determination

The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, resulting in a lower pKa (stronger acid). Conversely, electron-donating groups destabilize the phenoxide ion, leading to a higher pKa (weaker acid).

Table 1: Predicted and Literature pKa Values for Substituted Phenols

CompoundSubstituent at C5Expected Electronic Effect of SubstituentPredicted Relative pKaLiterature pKa (approximate)
2-Nitrophenol-H(Reference)-7.23[5]
5-Methyl-2-nitrophenol-CH₃Electron-donatingHigher than 2-nitrophenol~8.2[6][7]
5-Cyclopropyl-2-nitrophenol-c-C₃H₅Weakly electron-donating/withdrawingLower than 5-methyl-2-nitrophenolNot readily available

The methyl group in 5-methyl-2-nitrophenol is expected to increase the pKa relative to 2-nitrophenol due to its electron-donating nature. For 5-cyclopropyl-2-nitrophenol, the competing inductive and resonance effects make a definitive prediction challenging without experimental data. However, the Hammett substituent constants (σ) can provide a useful estimation. The σm value for a methyl group is -0.07, while for a cyclopropyl group it is also -0.07, suggesting similar, weakly electron-donating effects from the meta position.[8] However, the σp value for methyl is -0.17, while for cyclopropyl it is -0.21, indicating that the cyclopropyl group is a slightly better electron donor to the para position through resonance.[8] Given the para-like relationship of the 5-position to the nitro group, the cyclopropyl group might lead to a slightly higher pKa than the methyl group.

Experimental Protocol: Spectrophotometric pKa Determination

This protocol outlines a general method for determining the pKa of phenolic compounds using UV-Vis spectrophotometry.[9]

dot

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

¹H NMR Spectroscopy

The chemical shift of the phenolic proton (-OH) in ¹H NMR spectroscopy is highly sensitive to the electronic environment. Electron-withdrawing groups deshield the proton, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups shield the proton, leading to a lower chemical shift (upfield).[10]

Table 2: Predicted ¹H NMR Chemical Shifts for the Phenolic Proton

CompoundSubstituent at C5Expected Electronic EffectPredicted Phenolic -OH Chemical Shift (ppm)
2-Nitrophenol-H(Reference)~10.5
5-Methyl-2-nitrophenol-CH₃Electron-donating< 10.5
5-Cyclopropyl-2-nitrophenol-c-C₃H₅Weakly electron-donating/withdrawingBetween 2-nitrophenol and 5-methyl-2-nitrophenol

The electron-donating methyl group in 5-methyl-2-nitrophenol should result in a more shielded phenolic proton and thus a lower chemical shift compared to 2-nitrophenol. The effect of the cyclopropyl group is anticipated to be less pronounced than the methyl group, leading to a chemical shift that is likely between that of 2-nitrophenol and 5-methyl-2-nitrophenol.

Experimental Protocol: ¹H NMR Analysis

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Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Synthesis of the Target Compounds

The primary route for the synthesis of both 5-cyclopropyl-2-nitrophenol and 5-methyl-2-nitrophenol involves the nitration of the corresponding substituted phenol. For 5-methyl-2-nitrophenol, the starting material is m-cresol.[11][12] The synthesis of 5-cyclopropyl-2-nitrophenol would analogously start from 3-cyclopropylphenol.

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Caption: Synthetic routes to the target nitrophenols.

Conclusion

The comparison between 5-cyclopropyl-2-nitrophenol and 5-methyl-2-nitrophenol highlights the subtle yet significant differences in the electronic nature of cyclopropyl and methyl groups. While both are generally considered electron-donating, the unique ability of the cyclopropyl ring to engage in π-donation while exhibiting an inductive-withdrawing effect creates a more complex electronic profile. Experimental determination of pKa values and ¹H NMR chemical shifts provides a robust framework for quantifying these differences. For drug development professionals and researchers, a thorough understanding of these electronic nuances is critical for the rational design of molecules with tailored properties. The provided experimental protocols serve as a practical guide for undertaking such comparative studies.

References

  • Google Patents. US4034050A - Preparation of 5-methyl-2-nitrophenol.
  • Wang Lab. A survey of Hammett substituent constants and resonance and field parameters. Available at: [Link]

  • Quora. Which one is more electron donating, ethyl, methyl or phenyl group?. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
  • PubChem. Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Available at: [Link]

  • University of Calgary. Chapter 24: Phenols. Available at: [Link]

  • Proprep. Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds?. Available at: [Link]

  • Stenutz. Hammett substituent constants. Available at: [Link]

  • National Institute of Standards and Technology. Dissociation Constants of Some Substituted Nitrophenols in Aqueous Solution at 25 °C. Available at: [Link]

  • Chemistry LibreTexts. 7.4: Acid-base Properties of Phenols. Available at: [Link]

  • Acta Chimica Slovenica. Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Available at: [Link]

  • Reddit. how to know if a group is electron donating or electron withdrawing. Available at: [Link]

  • Chemistry Stack Exchange. Comparison of acidic strength of nitrophenols. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. Available at: [Link]

  • Quora. Is the carbonyl group attached to cyclopropene electron donating or withdrawing?. Available at: [Link]

  • Wikipedia. Hammett equation. Available at: [Link]

  • ResearchGate. Absolute p K a Determinations for Substituted Phenols. Available at: [Link]

  • NIST. 5-Methyl-2-nitrophenol. Available at: [Link]

  • Chemistry Stack Exchange. How does the cyclopropyl group influence conjugation and aromaticity?. Available at: [Link]

  • University of California, Irvine. Chem 263_Oct 19_revised. Available at: [Link]

  • Organometallics. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • University of Wisconsin-Madison. Tables For Organic Structure Analysis. Available at: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

  • IUCr. Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Available at: [Link]

  • Beilstein Journals. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Available at: [Link]

  • Crash Course. EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. Available at: [Link]

  • ResearchGate. On NH NMR Chemical Shifts, Part I. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Cyclopropyl-2-nitrophenol proper disposal procedures

As a Senior Application Scientist, ensuring the integrity of both our scientific workflows and our environmental health and safety (EHS) protocols is paramount. When working with specialized organic building blocks like...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the integrity of both our scientific workflows and our environmental health and safety (EHS) protocols is paramount. When working with specialized organic building blocks like 5-Cyclopropyl-2-nitrophenol, operational success extends beyond the reaction flask—it encompasses the entire lifecycle of the chemical, ending with responsible, compliant disposal.

This guide provides drug development professionals and researchers with a self-validating, mechanistic approach to handling and disposing of 5-Cyclopropyl-2-nitrophenol in a professional laboratory setting.

Chemical Profiling and Hazard Causality

1 (CAS: 2191446-41-8)[1] is a substituted nitroaromatic compound increasingly utilized in drug discovery, particularly as an intermediate in the synthesis of 2 designed to combat cellular oxidative stress[2].

To design a robust disposal plan, we must first understand the causality behind its hazards. The nitro group on the phenolic ring is highly electron-withdrawing, which increases the acidity of the phenolic hydroxyl group and introduces significant reactivity. Nitrophenols are heat-sensitive and fundamentally incompatible with strong oxidizing agents and strong bases[3]. Mixing this compound with strong bases can lead to the exothermic formation of phenolate salts, while contact with oxidizers presents a severe fire or explosion hazard[3]. Furthermore, it poses systemic toxicity risks upon ingestion, inhalation, or dermal absorption[3].

Quantitative Operational Data

The following physicochemical parameters dictate our choice of containment and ultimate destruction methodologies.

PropertyValueOperational ImplicationSource
CAS Number 2191446-41-8Unique identifier for EHS tracking and labeling.BLD Pharm[1]
Molecular Weight 179.17 g/mol Relevant for calculating waste molarity.BLD Pharm[1]
Molecular Formula C9H9NO3Indicates nitrogen content (NOx emission risk).BLD Pharm[1]
Incineration Temp. 820–1,600°CRequires specialized rotary kiln facilities.ATSDR[4]
Soil Half-life ~1-3 days (aerobic)*Rapid degradation, but high acute toxicity.ATSDR[4]

*Data extrapolated from the structurally analogous 4-nitrophenol.

Procedural Methodology: Laboratory Waste Segregation and Preparation

In the United States, chemical waste generators are legally obligated to determine if a discarded chemical is classified as a hazardous waste under US EPA guidelines (40 CFR Parts 261.3)[3]. The following step-by-step protocol establishes a self-validating system for preparing 5-Cyclopropyl-2-nitrophenol waste for institutional handoff.

Step 1: PPE Verification and Engineering Controls

  • Rationale: Nitrophenols can be absorbed through intact skin and respiratory mucosa[3].

  • Action: Prior to handling waste, don chemical-resistant nitrile gloves, safety goggles, and a flame-retardant lab coat. Self-Validation Check: Verify glove breakthrough times for the specific solvent matrix you are using (e.g., THF or ethanol[2]). Execute all transfers inside a certified chemical fume hood to capture any volatile emissions or particulate dust[3].

Step 2: Chemical Segregation

  • Rationale: Preventing inadvertent reactions in the waste carboy is the foundation of lab safety.

  • Action: Isolate 5-Cyclopropyl-2-nitrophenol from all strong bases, caustic alkalis, and oxidizers[3]. Route this material into a dedicated waste stream clearly designated for "Halogen-Free Organic Waste containing Nitrogen."

Step 3: Primary Containment

  • Rationale: Container integrity prevents environmental release and exposure.

  • Action: Collect solid waste and contaminated consumables (such as celite beds used during filtration[2]) in wide-mouth High-Density Polyethylene (HDPE) or glass jars. For liquid waste, use compatible, institutionally approved solvent carboys. Self-Validation Check: Ensure containers are never filled beyond 90% capacity to allow for safe vapor expansion.

Step 4: RCRA-Compliant Labeling

  • Rationale: Accurate documentation dictates the downstream treatment process and ensures regulatory compliance.

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly write "5-Cyclopropyl-2-nitrophenol" (do not use abbreviations) and list all associated solvents. Mark the primary hazard as "Toxic"[3].

Step 5: Satellite Accumulation Area (SAA) Storage

  • Rationale: Secondary containment mitigates the risk of catastrophic primary container failure.

  • Action: Store the sealed, labeled container in a chemically compatible secondary containment tray within your lab's designated SAA. Keep the area cool, dry, and protected from direct light, as nitrophenols are light- and heat-sensitive[3].

Environmental Fate and Ultimate Destruction (Incineration)

Once the waste is handed over to your institution's EHS department, it is transported to a licensed treatment, storage, and disposal facility (TSDF). The scientifically recognized and 4 for the ultimate disposal of nitrophenols is controlled incineration[4].

  • Thermal Destruction Mechanism: The waste is introduced into a rotary kiln incinerator operating at extreme temperatures (820°C to 1,600°C) with a residence time of several hours[4]. This immense thermal energy breaks the carbon-carbon and carbon-nitrogen bonds, completely oxidizing the aromatic ring and the cyclopropyl group into carbon dioxide and water.

  • Emission Scrubbing: Because the molecule contains a nitro group ( NO2​ ), its combustion inherently generates nitrogen oxide gases (NOx). To prevent atmospheric pollution and acid rain, the incineration facility must employ advanced gas scrubbers to neutralize and capture these NOx emissions before the exhaust is released into the environment[4].

WasteWorkflow Start Generate 5-Cyclopropyl- 2-nitrophenol Waste Segregate Segregate from Incompatibles (Strong Bases, Oxidizers) Start->Segregate Contain Primary Containment (HDPE or Glass) Segregate->Contain Label Apply RCRA Hazardous Waste Label Contain->Label Store Satellite Accumulation Area (Secondary Containment) Label->Store Dispose Licensed Incineration (820-1600°C Rotary Kiln) Store->Dispose

Workflow for the safe segregation, containment, and disposal of nitrophenol laboratory waste.

References

  • Title: Toxicological Profile for Nitrophenols Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC URL: [Link]

  • Title: Material Safety Data Sheet - 4-Nitrophenol Source: Cole-Parmer / Tennessee State University URL: [Link]

  • Title: US20240051952A1 - Hmox1 inducers Source: Google Patents URL

Sources

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